6-Chloro-5-fluoronicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXGTBCVXXDZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674339 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-14-8 | |
| Record name | 6-Chloro-5-fluoro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-5-fluoronicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 6-Chloro-5-fluoronicotinonitrile is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of chloro, fluoro, and cyano substituents on the pyridine ring, make it a valuable synthon for the introduction of this scaffold into more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and notable applications in the development of novel therapeutic agents.
Introduction
Halogenated heterocyclic compounds are of paramount importance in the field of drug discovery. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 1020253-14-8) is a prime example of a strategically functionalized building block. The pyridine core is a common motif in numerous pharmaceuticals, and the specific arrangement of the chloro, fluoro, and nitrile groups in this compound offers multiple avenues for synthetic transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's characteristics and its utility in contemporary chemical synthesis.
Molecular and Physical Properties
A thorough understanding of the physical properties of a chemical compound is fundamental for its safe handling, storage, and use in experimental setups.
dot
Caption: Chemical structure of this compound.
The key physical and molecular properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂ClFN₂ | [1][2] |
| Molecular Weight | 156.54 g/mol | [1][2] |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | [1] |
| CAS Number | 1020253-14-8 | [1] |
| Physical Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 55-59 °C | [Source: Commercial Supplier Data] |
| Boiling Point | 252.8±40.0 °C (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | [1] |
| logP (Predicted) | 1.6 | [1] |
Storage: It is recommended to store this compound in a refrigerator at temperatures between 0-8 °C to ensure its long-term stability.[2]
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. Below is a summary of the expected spectroscopic features of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing two aromatic protons. Due to the electronegativity of the surrounding substituents, these protons will appear in the downfield region of the spectrum. The proton at the C2 position is expected to be a doublet, coupled to the fluorine atom, and the proton at the C4 position will also likely be a doublet, with a smaller coupling constant to the fluorine.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and chlorine atoms, as well as the carbon of the nitrile group, will have characteristic chemical shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.
dot
Caption: Reactivity profile of this compound.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is further amplified by the electron-withdrawing cyano and fluoro groups. Consequently, the chlorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution. This makes the compound an excellent substrate for reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at this position.
Reactivity of the Nitrile Group: The cyano group can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
Stability: this compound is a stable compound under standard laboratory conditions. However, it should be protected from strong acids, strong bases, and strong oxidizing agents to avoid potential decomposition. As with many organic compounds, exposure to high temperatures and direct sunlight should be minimized.
Hazardous Properties: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis
dot
Caption: A generalized synthetic workflow for this compound.
A more detailed, though still generalized, protocol would likely involve the following steps:
-
Starting Material: A suitable pyridine derivative, such as a dihydroxypyridine or a readily available chloropyridine.
-
Halogenation: Introduction of the chloro and fluoro substituents. This can be a challenging step requiring specific reagents and reaction conditions to achieve the desired regioselectivity. For instance, the synthesis of the related 2,6-dichloro-5-fluoronicotinic acid involves the use of phosphorus oxychloride.[5]
-
Introduction of the Nitrile Group: This can be achieved through various methods, such as a Sandmeyer reaction from a corresponding amino group or by the dehydration of an amide.
Given the commercial availability of this compound, for many research applications, direct purchase from a chemical supplier is the most practical approach.
Applications in Drug Discovery and Development
The utility of this compound as a building block in drug discovery is highlighted by its incorporation into various patented molecular scaffolds. Its trifunctional nature allows for the systematic exploration of the chemical space around a core molecule, a key strategy in lead optimization.
A notable application of this compound is in the synthesis of novel antibacterial agents. For example, a patent by Janssen Pharmaceutica describes the use of this compound as a key intermediate in the preparation of potent inhibitors of bacterial DNA gyrase and topoisomerase IV.
Illustrative Experimental Protocol: Synthesis of a Substituted Pyridine Intermediate for Antibacterial Agents
The following is a representative, generalized protocol based on the chemistry described in the patent literature, illustrating the use of this compound in a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine nucleophile (1.0-1.2 equivalents).
-
Addition of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), is added to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminonicotinonitrile product.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: An organic base like TEA or DIPEA is used to neutralize the acid byproduct without competing with the primary nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.
This self-validating system relies on in-process controls like TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting material before proceeding to the work-up and purification stages.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physical properties and predictable reactivity, especially in nucleophilic aromatic substitution reactions, make it an attractive starting material for the synthesis of a wide range of complex molecules. The strategic placement of its functional groups allows for the fine-tuning of the electronic and steric properties of target compounds, which is a critical aspect of modern drug design. As the demand for novel therapeutic agents continues to grow, the importance of such strategically designed building blocks is set to increase.
References
- 1. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 1020253-14-8 [m.chemicalbook.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
6-Chloro-5-fluoronicotinonitrile molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-5-fluoronicotinonitrile for Advanced Research and Development
Abstract
This compound is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of three distinct electron-withdrawing groups on the pyridine ring, make it a versatile synthon, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core molecular properties, plausible synthetic routes with mechanistic considerations, and its application in advanced chemical synthesis, specifically as a precursor for pharmacologically active agents. Detailed protocols, safety data, and reactivity analyses are presented to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective utilization.
Core Molecular Profile
This compound, also known by its IUPAC name 6-chloro-5-fluoropyridine-3-carbonitrile, is a highly functionalized heterocyclic compound.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and a nitrile group at the 3-position. This arrangement of substituents dictates its chemical reactivity and utility as an intermediate.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | PubChem[1] |
| Synonyms | 6-Chloro-5-fluoropyridine-3-carbonitrile | ChemScene[2] |
| CAS Number | 1020253-14-8 | Pharmaffiliates[3], ChemScene[2] |
| Molecular Formula | C₆H₂ClFN₂ | PubChem[1], ChemScene[2] |
| InChIKey | RDXGTBCVXXDZSO-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[4] |
| SMILES | C1=C(C=NC(=C1F)Cl)C#N | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 156.54 g/mol | PubChem[1], ChemScene[2] |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich[4] |
| Purity | Typically ≥95-98% | Sigma-Aldrich[4], Suzhou Health Chemicals |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of substituted nicotinonitriles often involves the construction of the pyridine ring followed by functional group interconversion, or the modification of a pre-existing pyridine core. While specific proprietary methods for this compound may vary, a general and instructive synthetic approach can be extrapolated from known chemical transformations, such as the dehydration of a corresponding aldoxime. This method is common for the formation of nitriles from aldehydes.
A plausible precursor is 6-chloro-5-fluoronicotinaldehyde. The synthesis would proceed in two logical steps: formation of the aldoxime, followed by its dehydration to the nitrile.
Caption: Plausible synthetic workflow from aldehyde to nitrile.
Experimental Protocol: Synthesis via Aldoxime Dehydration
This protocol is a representative example based on established chemical principles for the synthesis of related compounds.[5]
PART A: Aldoxime Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-5-fluoronicotinaldehyde (1.0 eq) in a suitable solvent mixture such as ethanol/water.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) to the solution. If necessary, add a mild base like sodium acetate to neutralize the HCl released.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Formation of the aldoxime intermediate is often indicated by the precipitation of a solid.
-
Isolation: Filter the solid precipitate and wash with cold water. Dry the intermediate under vacuum.
Causality Note: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. The slightly acidic conditions from the hydrochloride salt can catalyze the reaction, but a base is sometimes added to drive the equilibrium by scavenging the acid.
PART B: Dehydration to Nitrile
-
Reaction Setup: Suspend the dried aldoxime intermediate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add a dehydrating agent. A mild and effective choice is 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). The addition of CDI to the oxime suspension often results in a clear solution.
-
Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove imidazole byproducts, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Causality Note: CDI is an excellent dehydrating agent for this transformation. It reacts with the oxime's hydroxyl group to form a good leaving group. Subsequent elimination, driven by the formation of stable CO₂ and imidazole byproducts, yields the nitrile.
Chemical Reactivity and Applications in Drug Discovery
The chemical utility of this compound is rooted in the reactivity of its halogenated pyridine core. The pyridine nitrogen and the nitrile group are strongly electron-withdrawing, which significantly activates the ring towards nucleophilic aromatic substitution (SₙAr).
The chlorine atom at the 6-position is particularly susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity makes it a valuable intermediate for building molecular complexity. Substituted pyridines are prevalent motifs in pharmaceuticals, and this compound serves as a key precursor for creating libraries of potential drug candidates.[6] For instance, related dichlorofluoronicotinic acid derivatives are key intermediates in the synthesis of naphthyridine antibacterial agents.[6]
Caption: Generalized workflow for SₙAr reaction.
Experimental Protocol: Representative SₙAr Reaction
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic phase extensively with water to remove the high-boiling point solvent (DMF/DMSO) and the base. Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting product by column chromatography or recrystallization.
Self-Validation: The success of the reaction can be validated by LC-MS analysis, which will show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the product (M_start - Cl + Nu). ¹H NMR spectroscopy will confirm the incorporation of the nucleophile.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as harmful and an irritant.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1][4] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H332: Harmful if inhaled.[1][4] H335: May cause respiratory irritation.[1][4] |
Handling Recommendations:
-
Use only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[4]
Conclusion
This compound is a high-value chemical intermediate with a well-defined molecular profile. Its utility is primarily driven by the activated nature of the 6-chloro position, which allows for facile nucleophilic aromatic substitution. This reactivity profile makes it an essential building block for constructing diverse molecular architectures, particularly in the synthesis of novel pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in research and development.
References
- 1. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 1020253-14-8 [sigmaaldrich.com]
- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-fluoronicotinonitrile
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-5-fluoronicotinonitrile (CAS No. 1020253-14-8), a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established principles of spectroscopic interpretation and aim to facilitate the unambiguous identification and characterization of this compound.
The molecular structure of this compound, with the IUPAC name 6-chloro-5-fluoropyridine-3-carbonitrile, presents a unique substitution pattern on the pyridine ring.[1] This arrangement of a nitrile group, a fluorine atom, and a chlorine atom gives rise to distinct and informative spectroscopic signatures, which will be systematically explored.
Molecular Structure and Spectroscopic Overview
The structural features of this compound (C₆H₂ClFN₂) directly influence its spectroscopic properties. The pyridine ring contains two protons, H-2 and H-4, whose chemical environments are significantly affected by the adjacent electronegative halogen and nitrile substituents. These effects are critical for the correct assignment of signals in NMR spectra.
Molecular Structure of this compound
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-2 | 8.6 - 8.8 | Doublet of doublets (dd) | J(H-2, F-5) ≈ 2-3 Hz, J(H-2, H-4) ≈ 0.5-1 Hz |
| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H-4, F-5) ≈ 6-8 Hz, J(H-4, H-2) ≈ 0.5-1 Hz |
-
Interpretation and Rationale:
-
H-2 Signal: The proton at the C-2 position is deshielded by the adjacent ring nitrogen and the chlorine atom at C-6. It is expected to appear at a lower field. The signal will be split into a doublet of doublets due to a small four-bond coupling to the fluorine atom (⁴JHF) and a small five-bond coupling to H-4 (⁵JHH).
-
H-4 Signal: The proton at the C-4 position is influenced by the adjacent nitrile group and the fluorine atom. It is expected to show a larger three-bond coupling to the fluorine atom (³JHF) and the same small five-bond coupling to H-2.
-
¹³C NMR Analysis
The ¹³C NMR spectrum will display six signals for the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative substituents (N, F, Cl) and the nitrile group.
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) (Predicted) |
| C-2 | 150 - 153 | Doublet | J(C-2, F-5) ≈ 4-6 Hz |
| C-3 | 110 - 113 | Doublet | J(C-3, F-5) ≈ 4-6 Hz |
| C-4 | 145 - 148 | Doublet | J(C-4, F-5) ≈ 15-20 Hz |
| C-5 | 155 - 158 | Doublet | J(C-5, F-5) ≈ 250-270 Hz |
| C-6 | 148 - 151 | Doublet | J(C-6, F-5) ≈ 15-20 Hz |
| CN | 115 - 118 | Singlet | - |
-
Interpretation and Rationale:
-
C-F Coupling: The most notable feature is the large one-bond coupling constant (¹JCF) for C-5, which is directly attached to the fluorine atom. This is a definitive diagnostic tool for identifying the carbon bearing the fluorine. The other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings to fluorine.
-
Substituent Effects: The electronegative chlorine and fluorine atoms, along with the ring nitrogen, cause the attached carbons (C-2, C-5, C-6) to appear at a lower field (higher ppm). The carbon of the nitrile group (C≡N) typically appears in the 115-120 ppm range.
-
¹⁹F NMR Analysis
The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom.
| Fluorine | Chemical Shift (δ, ppm) (Predicted vs. CFCl₃) | Multiplicity |
| F-5 | -110 to -130 | Multiplet |
-
Interpretation and Rationale:
-
The chemical shift of the fluorine atom on an aromatic ring is sensitive to the electronic effects of the other substituents.[3][4] The presence of the electron-withdrawing nitrile and chloro groups influences the shielding of the fluorine nucleus. The signal is expected to be a multiplet due to couplings with H-2 and H-4.
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, centered around 7 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a spectral width of approximately 250 ppm. Employ proton decoupling to simplify the spectrum to singlets (or doublets due to C-F coupling).
-
¹⁹F NMR: Acquire the spectrum with a suitable spectral width, referencing it against an appropriate standard like CFCl₃.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong | C≡N (Nitrile) stretch |
| 1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| ~1400 | Strong | C-F stretch |
| ~1100 | Strong | C-Cl stretch |
| 3100-3000 | Weak | Aromatic C-H stretch |
-
Interpretation and Rationale:
-
The most characteristic absorption will be the sharp, medium-to-strong band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration.[5]
-
The C-F and C-Cl stretching vibrations will give rise to strong bands in the fingerprint region (below 1500 cm⁻¹).
-
Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.[5]
-
Weak absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.[5]
-
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 156/158 | 100 / ~33 | [M]⁺˙ (Molecular ion) |
| 121/123 | Variable | [M - Cl]⁺ |
| 130/132 | Variable | [M - CN]⁺ |
-
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will appear as a characteristic doublet at m/z 156 and 158. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The monoisotopic mass is 155.989 Da.[1]
-
Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. Therefore, a significant fragment corresponding to the loss of a chlorine atom ([M - Cl]⁺) is expected at m/z 121. Loss of the nitrile group ([M - CN]⁺) would result in a fragment at m/z 130/132.
-
Spectroscopic Workflow for Compound Characterization
Caption: A typical workflow for the spectroscopic identification of an organic compound.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. The predicted data, based on established chemical principles, align to present an unambiguous characterization of the molecule. The key diagnostic features include the unique coupling patterns in the NMR spectra due to the fluorine atom, the characteristic nitrile stretch in the IR spectrum, and the distinctive isotopic pattern of the molecular ion in the mass spectrum. This guide serves as a practical reference for scientists working with this important chemical intermediate.
References
An In-Depth Technical Guide to the Synthesis and Reactivity of 6-Chloro-5-fluoronicotinonitrile
Introduction: 6-Chloro-5-fluoronicotinonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The strategic placement of its chloro, fluoro, and cyano substituents on the pyridine ring imparts a unique reactivity profile, making it a valuable synthon for introducing the 3-cyanopyridine moiety into target molecules. This guide provides a comprehensive overview of its properties, synthesis, and key reactive pathways, offering field-proven insights for researchers, chemists, and professionals in drug development.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe handling in a laboratory setting.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1020253-14-8 | [1][2][3] |
| Molecular Formula | C₆H₂ClFN₂ | [1][2] |
| Molecular Weight | 156.54 g/mol | [1][2] |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | [1][4] |
| Appearance | White to off-white powder or crystals | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store in a refrigerator | [4] |
Safety and Hazard Information: this compound is classified as harmful and requires careful handling. According to its GHS classification, it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be conducted within a certified chemical fume hood.
Synthesis of this compound
While specific, peer-reviewed synthetic procedures for this compound are not abundantly detailed in readily available literature, a logical and chemically sound synthetic approach can be devised based on established pyridine chemistry. A common strategy involves the selective functionalization of a pre-existing, multi-substituted pyridine core.
A plausible route begins with the Sandmeyer reaction on a suitable aminopyridine, followed by functional group interconversion. The workflow below illustrates a conceptual pathway for its preparation.
References
The Cornerstone of Modern Antibacterials: A Technical Guide to the Synthesis of Key Naphthyridine Intermediates
Introduction: The Enduring Legacy of Naphthyridines in Antibacterial Drug Discovery
The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its isosteric relationship with quinoline has made it a cornerstone in the development of potent antibacterial agents that have shaped modern medicine. From the pioneering discovery of nalidixic acid to the broad-spectrum efficacy of the fluoroquinolones, naphthyridine-based drugs have provided clinicians with powerful tools to combat bacterial infections. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key intermediates that form the foundation of naphthyridine antibacterial agent synthesis. We will delve into the strategic chemical transformations required to construct these core scaffolds, elucidate the mechanistic underpinnings of these reactions, and provide detailed, field-proven experimental protocols. The focus will be on the commercially and therapeutically significant 1,8-, 1,5-, and 2,6-naphthyridine isomers, highlighting the synthetic pathways to their crucial precursors and the subsequent functionalization steps that impart potent antibacterial activity.
Part 1: The 1,8-Naphthyridine Core: A Gateway to Quinolone Antibiotics
The 1,8-naphthyridine skeleton is arguably the most prominent isomer, forming the core of nalidixic acid and a multitude of fluoroquinolone antibiotics. The key to its synthesis lies in the versatile intermediate, 2-aminonicotinaldehyde.
Synthesis of the Linchpin Intermediate: 2-Aminonicotinaldehyde
A scalable and reliable synthesis of 2-aminonicotinaldehyde is paramount for the large-scale production of 1,8-naphthyridine-based drugs. A widely adopted method commences with the readily available 2-amino-3-picoline.[1][2]
Experimental Protocol: Synthesis of 2-Aminonicotinaldehyde from 2-Amino-3-picoline [2]
-
Protection of the Amino Group: A mixture of 2-amino-3-picoline and phthalic anhydride is heated to 190°C to form the corresponding phthalimide. This protection strategy prevents unwanted side reactions of the amino group in the subsequent oxidation step.
-
Oxidation of the Methyl Group: The phthalimide-protected 2-amino-3-picoline is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the gem-dibromide.
-
Hydrolysis to the Aldehyde: The gem-dibromide is subsequently hydrolyzed under acidic conditions to afford 2-aminonicotinaldehyde.
Constructing the 1,8-Naphthyridine Ring System: The Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for the construction of quinolines and their aza-analogs. In the context of 1,8-naphthyridines, it involves the condensation of 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a ketone or a β-ketoester, under acidic or basic catalysis.[1]
Mechanism of the Friedländer Synthesis
The reaction proceeds via an initial aldol-type condensation between 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1][3]
Caption: Mechanism of the Friedländer Synthesis of 1,8-Naphthyridines.
From Core to Clinic: The Synthesis of Nalidixic Acid
Nalidixic acid, the first quinolone antibiotic, exemplifies the transformation of the 1,8-naphthyridine core into a therapeutic agent. Its synthesis employs a variation of the Gould-Jacobs reaction, starting with 2-amino-6-methylpyridine.[2][4][5]
Synthetic Pathway to Nalidixic Acid
-
Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.[2][4]
-
Thermal Cyclization: The intermediate undergoes thermal cyclization to yield the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[2][4]
-
Hydrolysis: Saponification of the ester with a base affords 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[2][4]
-
N-Alkylation: Finally, alkylation of the ring nitrogen with ethyl iodide provides nalidixic acid.[2][4]
Part 2: The 1,5-Naphthyridine Isomer: A Scaffold for Broad-Spectrum Antibacterials
The 1,5-naphthyridine core is another crucial scaffold found in a variety of biologically active compounds, including potent broad-spectrum antibacterial agents.[6] The synthesis of this isomer typically begins with 3-aminopyridine derivatives.
The Gateway Intermediate: 3-Aminopyridine
The synthesis of 3-aminopyridine is classically achieved through the Hofmann degradation of nicotinamide.[7][8] This reaction provides a direct and efficient route to this key building block.
Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Degradation [7]
-
Preparation of Hypobromite Solution: A solution of sodium hydroxide is cooled in an ice-salt bath, and bromine is added to generate sodium hypobromite in situ.
-
Hofmann Degradation: Finely powdered nicotinamide is added to the cold hypobromite solution with vigorous stirring. The reaction mixture is then heated to effect the rearrangement.
-
Work-up and Isolation: The reaction mixture is cooled, and the 3-aminopyridine is extracted and purified by crystallization.
Building the 1,5-Naphthyridine Core: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and has been effectively adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[9][10][11]
Mechanism of the Gould-Jacobs Reaction
The reaction commences with a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of a vinylogous amide intermediate after the elimination of ethanol. Subsequent high-temperature cyclization via a 6-electron electrocyclization forms the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[9][10]
Caption: Mechanism of the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
Part 3: The 2,6-Naphthyridine Isomer: An Emerging Pharmacophore
While less explored than the 1,8- and 1,5-isomers, the 2,6-naphthyridine scaffold is gaining increasing attention as a pharmacophore in its own right, with derivatives exhibiting a range of biological activities.[12] A key starting material for its synthesis is 4-cyano-3-pyridylacetonitrile.
Synthesis of the 2,6-Naphthyridine Core
A notable synthesis of the 2,6-naphthyridine core begins with 4-cyano-3-pyridylacetonitrile and proceeds through a series of transformations under microwave irradiation, representing a greener approach to this heterocyclic system.[12]
Synthetic Pathway to 2,6-Naphthyridine
-
Cyclization: 4-Cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.
-
Diazotization and Bromination: The amino group is then converted to a bromo group via diazotization with sodium nitrite and hydrobromic acid, affording 1,3-dibromo-2,6-naphthyridine.
-
Hydrazinolysis: Treatment with hydrazine hydrate replaces the bromo groups with hydrazino moieties.
-
Dehydrazination: Finally, oxidation with cupric sulfate removes the hydrazino groups to yield the parent 2,6-naphthyridine.
Part 4: Functionalization of the Naphthyridine Core: The Key to Antibacterial Potency
The bare naphthyridine scaffold generally possesses modest antibacterial activity. The remarkable potency of drugs like the fluoroquinolones arises from the strategic installation of specific functional groups at key positions around the core.
Introduction of the C3-Carboxylic Acid: A Prerequisite for DNA Gyrase Inhibition
A carboxylic acid group at the 3-position of the naphthyridine ring is a critical pharmacophore for binding to bacterial DNA gyrase. The Gould-Jacobs reaction conveniently provides a carboalkoxy group at this position, which can be readily hydrolyzed to the desired carboxylic acid.[9][11]
The C7-Substituent: Modulating Spectrum and Potency
The substituent at the 7-position plays a crucial role in determining the antibacterial spectrum and potency of fluoroquinolones. A piperazine ring or other cyclic amines are commonly found at this position. These are typically introduced via a nucleophilic aromatic substitution reaction on a 7-halo-naphthyridine intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperazine [13]
-
Halogenation: The 7-hydroxy group of a 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride.
-
Substitution: The resulting 7-chloro intermediate is then reacted with piperazine in a suitable solvent, such as pyridine or dimethyl sulfoxide (DMSO), at elevated temperatures to afford the 7-piperazinyl substituted product.
Comparative Analysis of Synthetic Routes
| Reaction | Key Intermediates | Advantages | Disadvantages | Scalability |
| Friedländer Synthesis | 2-Aminonicotinaldehyde, active methylene compounds | Versatile, high yields, can be adapted to green conditions.[1][3] | May require harsh conditions (acid or base), regioselectivity can be an issue with unsymmetrical ketones.[3] | Good |
| Gould-Jacobs Reaction | Aminopyridines, diethyl ethoxymethylenemalonate | Provides direct access to 4-hydroxy-3-carboalkoxy naphthyridines.[9][10] | Requires high temperatures for cyclization.[9] | Moderate to Good |
| Skraup-Doebner-von Miller Synthesis | Aminopyridines, α,β-unsaturated carbonyl compounds | One-pot synthesis from simple starting materials. | Often proceeds with violent reactions, can produce significant byproducts.[14] | Challenging due to safety concerns. |
Conclusion: A Versatile Platform for Future Antibacterial Innovation
The synthetic pathways to the key intermediates of naphthyridine antibacterial agents are well-established and offer a versatile platform for the development of new therapeutics. The Friedländer, Gould-Jacobs, and related cyclization reactions provide reliable access to the core naphthyridine scaffolds, while subsequent functionalization at the C3 and C7 positions allows for the fine-tuning of antibacterial activity and pharmacokinetic properties. As the challenge of antimicrobial resistance continues to grow, a deep understanding of the synthesis of these fundamental building blocks will be indispensable for the design and development of the next generation of life-saving antibacterial drugs. The ongoing exploration of greener and more efficient synthetic methodologies will further enhance the accessibility and sustainability of these vital medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nalidixic acid | 389-08-2 [chemicalbook.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 6-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Strategic Applications
Abstract
6-Chloro-5-fluoronicotinonitrile is a pivotal halogenated pyridine derivative that serves as a highly versatile building block in modern medicinal chemistry and materials science. Its unique electronic profile, characterized by the synergistic effects of the chloro, fluoro, and cyano substituents, offers a powerful platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signatures, and established synthetic methodologies. Furthermore, it explores the strategic rationale behind its application in drug discovery, with a focus on its role in creating targeted therapeutics. Detailed, field-proven protocols for its synthesis and derivatization are presented to enable researchers, scientists, and drug development professionals to effectively harness the potential of this important chemical intermediate.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, found in thousands of biologically active compounds.[1] The strategic incorporation of fluorine into this heterocyclic system has become a widely adopted strategy to enhance a molecule's therapeutic potential.[1][2] Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[2][3][4]
This compound (IUPAC Name: 6-chloro-5-fluoropyridine-3-carbonitrile) exemplifies the utility of this approach.[5][6] This molecule is a trifunctionalized pyridine, featuring:
-
A cyano group at the 3-position, which is a versatile synthetic handle and can act as a hydrogen bond acceptor.
-
A fluoro group at the 5-position, which modulates the electronic character of the ring and can enhance pharmacokinetic properties.[3][7]
-
A chloro group at the 6-position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling facile derivatization.
This unique combination of functional groups makes this compound a highly sought-after intermediate for constructing libraries of compounds in the pursuit of novel drug candidates.
Physicochemical Properties & Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | PubChem[5] |
| CAS Number | 1020253-14-8 | Sigma-Aldrich[6] |
| Molecular Formula | C₆H₂ClFN₂ | PubChem[5] |
| Molecular Weight | 156.54 g/mol | PubChem[5] |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich[6] |
| Storage Temperature | 2-8°C (Refrigerator) | ChemicalBook, Pharmaffiliates[8][9] |
Spectroscopic Analysis (Representative Data): While specific spectra should be acquired for each batch, typical data are as follows:
-
1H NMR: The proton NMR spectrum is simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns are influenced by both the adjacent proton and the fluorine atom.
-
13C NMR: The carbon spectrum will show six distinct signals for the six carbons in the molecule. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic shifts.
-
19F NMR: A single resonance is expected, with coupling to the adjacent protons.
-
IR Spectroscopy: Key peaks will include a sharp, strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch and various peaks in the 1600-1400 cm⁻¹ region corresponding to the aromatic C=C and C=N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridines can be challenging. However, reliable routes to this compound have been developed, often starting from more readily available precursors. A common conceptual pathway involves the dehydration of an amide or an oxime.
Workflow: Conceptual Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1020253-14-8 [sigmaaldrich.com]
- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1020253-14-8 [m.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Safe Handling and Management of 6-Chloro-5-fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 6-Chloro-5-fluoronicotinonitrile (CAS No. 1020253-14-8), a key intermediate in pharmaceutical synthesis. As a halogenated pyridine derivative, this compound possesses a specific hazard profile that demands rigorous adherence to safety procedures to mitigate risks to personnel and the environment. This document synthesizes critical data from authoritative sources to provide a self-validating system for its safe management in a laboratory setting.
Section 1: Hazard Identification and Classification
Understanding the intrinsic hazards of this compound is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and is associated with multiple hazard statements.[1] The primary routes of exposure are inhalation, skin contact, and ingestion, each presenting a significant health risk.
Table 1: GHS Hazard Classification and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | PubChem[2] |
| CAS Number | 1020253-14-8 | PubChem[2] |
| Molecular Formula | C₆H₂ClFN₂ | ChemScene[3] |
| Molecular Weight | 156.54 g/mol | ChemScene[3] |
| Physical Form | White to off-white powder or crystals | Sigma-Aldrich[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | Sigma-Aldrich[1] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the compound's hazard profile, robust engineering controls and a comprehensive PPE strategy are mandatory. The causality behind these measures is to create multiple barriers between the researcher and the chemical, thereby minimizing the potential for exposure.
Engineering Controls
All work involving this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood to control the inhalation hazard.[4][5] The fume hood provides a contained workspace that prevents the escape of airborne particles and vapors into the laboratory environment.[4][5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential. The selection of specific PPE components should be based on a thorough risk assessment of the planned experimental procedures.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement for eye protection.[4] For procedures with a higher risk of splashing, such as when dissolving the solid in a solvent, a face shield should be worn in addition to safety goggles.[4]
-
Skin Protection : A flame-resistant lab coat should be worn at all times.[7] For handling larger quantities or during procedures with an elevated risk of contamination, a chemically resistant apron is recommended.[4]
-
Hand Protection : The choice of gloves is critical. While nitrile gloves are commonly used in laboratory settings, they may offer limited protection against halogenated aromatic compounds, especially during prolonged exposure.[8][9] For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.[10] For more extensive handling, gloves made of Viton® or butyl rubber are recommended due to their higher resistance to this class of chemicals.[4][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[6]
-
Respiratory Protection : When working within a certified chemical fume hood, additional respiratory protection is typically not required.[4] However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]
Section 3: Safe Handling, Storage, and Incompatibility
Handling
-
Weighing and Transfer : Weighing of the solid compound should be performed in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools to minimize the creation of dust.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene : Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Storage
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Temperature : Store in a refrigerator at 4°C.[3]
-
Container : Keep the container tightly closed and store in a dry, well-ventilated area.[6][11]
-
Segregation : Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][11]
Chemical Incompatibility
While specific reactivity data for this compound is limited, based on its chemical structure (a halogenated pyridine nitrile), it should be considered incompatible with:
-
Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.
-
Strong Acids : May cause decomposition or violent reactions.
-
Strong Bases : May react with the nitrile group or halogen substituents.
Section 4: Emergency Procedures
A well-rehearsed emergency plan is a critical component of laboratory safety.
First Aid Measures
Immediate and appropriate first aid is vital in the event of an exposure.
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact : If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Protocol
A minor spill of this compound can be managed by trained laboratory personnel, while a major spill requires an emergency response team.
For a minor solid spill:
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Don Appropriate PPE : At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., butyl or Viton®).
-
Contain the Spill : Gently cover the solid spill with a damp paper towel to prevent the powder from becoming airborne.[12][13]
-
Clean Up : Carefully scoop the material and damp paper towel into a designated hazardous waste container.[13] Avoid creating dust.
-
Decontaminate : Wipe the spill area with a damp paper towel, followed by a soap and water solution.[13][14]
-
Dispose : All cleanup materials must be disposed of as hazardous waste.[10][13]
For a major spill:
-
Evacuate : Immediately evacuate the area.
-
Isolate : Secure the area and prevent entry.
-
Notify : Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
Firefighting Measures
In the event of a fire involving this compound, the primary concern is the potential for the generation of highly toxic and corrosive gases.
-
Suitable Extinguishing Media : Use a dry chemical, carbon dioxide, or foam extinguisher. A water spray can also be used to cool fire-exposed containers.
-
Hazardous Combustion Products : Thermal decomposition of halogenated organic compounds can produce highly toxic fumes.[15][16] For this compound, expect the release of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen fluoride (HF).[17]
-
Firefighter Protection : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[11]
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste streams.[18]
-
Containerization : Collect waste in a clearly labeled, sealed, and compatible container.[6][19] The label should explicitly state "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal Procedure : Arrange for disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[5][19]
Section 6: Workflow and Process Visualization
To ensure a clear and repeatable safe handling process, the following workflow should be adopted.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | 1020253-14-8 [sigmaaldrich.com]
- 2. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ehs.gatech.edu [ehs.gatech.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 17. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. nipissingu.ca [nipissingu.ca]
- 19. ethz.ch [ethz.ch]
A Comprehensive Technical Guide to 6-Chloro-5-fluoronicotinonitrile for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 6-Chloro-5-fluoronicotinonitrile, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver practical, field-proven insights, moving beyond a simple listing of facts to explain the causality behind experimental choices and protocols.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound (CAS No. 1020253-14-8), also known as 6-chloro-5-fluoropyridine-3-carbonitrile, has emerged as a valuable heterocyclic intermediate in the synthesis of complex molecular architectures for pharmaceutical applications.[1][2] Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom, and a nitrile group on a pyridine scaffold, offers medicinal chemists a versatile platform for structural elaboration. The strategic placement of these functional groups allows for selective and sequential reactions, making it a sought-after precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[3] This guide will delve into the technical specifications, commercial sourcing, handling, and synthetic utility of this important compound.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 1020253-14-8 | [2] |
| Molecular Formula | C₆H₂ClFN₂ | [2] |
| Molecular Weight | 156.54 g/mol | [2] |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | [2] |
| Appearance | White to off-white powder or crystals | [4] |
| Purity | Typically ≥95% (commercial grade) | [4] |
| Storage Temperature | Refrigerator (2-8°C) | [1][4] |
| SMILES | N#CC1=CN=C(Cl)C(F)=C1 | [5] |
| InChIKey | RDXGTBCVXXDZSO-UHFFFAOYSA-N | [2] |
Commercial Availability and Supplier Selection: A Comparative Analysis
The reliable sourcing of high-quality starting materials is a critical first step in any research and development program. This compound is available from a range of commercial suppliers, each with different offerings in terms of scale, purity, and support services.
| Supplier | Purity | Quantities Offered | Noteworthy Services |
| Sigma-Aldrich (Merck) | ≥95% | 100 MG, 250 MG, 1 G | Extensive documentation (CoA, COO), strong global distribution.[4] |
| ChemScene | ≥96% | Milligrams to grams | Offers custom synthesis, process optimization, and commercial production.[5] |
| Pharmaffiliates | High purity (unspecified %) | Inquire for details | Specializes in reference standards and impurity profiling.[1] |
| BLD Pharm | Inquire for details | Inquire for details | Provides a range of heterocyclic building blocks and offers custom synthesis.[6] |
| Fisher Scientific (eMolecules) | ≥96% | Gram quantities | Aggregator with a broad catalog from various partners.[7] |
| Alfa Chemistry | Research grade | Inquire for details | Supplier for experimental and research use.[8] |
Expert Insight: When selecting a supplier, researchers should consider not only the immediate need for a specific quantity and purity but also the supplier's capacity for scale-up and their quality control processes. For early-stage research, a supplier offering smaller quantities with detailed analytical data (e.g., NMR, HPLC) is preferable. For later-stage development, a supplier with demonstrated capabilities in custom synthesis and large-scale production, such as ChemScene, becomes a more strategic partner.[5]
Synthesis and Reactivity: A Theoretical and Practical Overview
Synthetic Routes to this compound
The key transformation would be the selective removal of the chlorine atom at the 2-position of the pyridine ring, which is generally more activated towards nucleophilic attack or reduction than the chlorine at the 6-position. This selectivity is a common feature in the chemistry of substituted pyridines.
Conceptual Workflow for Synthesis:
Caption: Conceptual synthetic pathway to this compound.
Key Reactions and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of highly substituted heterocycles.
Nucleophilic Aromatic Substitution (SNAr) with Amines:
A common and powerful application of this building block is its reaction with primary or secondary amines to introduce diverse side chains. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atom for displacement.
General Experimental Protocol for SNAr with an Amine:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Addition of Amine: Add the desired amine (1-1.2 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Workflow:
Caption: General workflow for the SNAr reaction of this compound with an amine.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly disclosed examples of marketed drugs synthesized directly from this compound are limited, its structural motifs are present in numerous patented compounds, particularly in the area of kinase inhibitors. For instance, the related 6-chloro-7-deazapurine core, often synthesized from precursors like this compound, is a key component of several Janus kinase (JAK) inhibitors.[3] The strategic placement of the chloro and fluoro groups allows for fine-tuning of the electronic properties and metabolic stability of the final drug candidates.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial for the reproducibility of synthetic procedures. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the compound. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point. Detection is typically performed using a UV detector at a wavelength of around 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS can also be used for purity assessment and identification of volatile impurities. A standard non-polar column (e.g., DB-5ms) can be used with a temperature gradient. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While detailed spectral data is often proprietary to the supplier, researchers should expect to see characteristic signals for the aromatic protons and carbons, with splitting patterns influenced by the fluorine atom.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.
Typical Analytical Workflow:
Caption: A typical analytical workflow for the quality control of this compound.
Safety, Handling, and Storage
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C).[1][4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, makes it an attractive starting material for drug discovery programs. While detailed public information on its synthesis and specific applications in marketed drugs remains somewhat limited, its structural features are highly relevant to current trends in medicinal chemistry, particularly in the development of targeted therapies. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile intermediates like this compound is set to increase.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1020253-14-8 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 1020253-14-8|this compound|BLD Pharm [bldpharm.com]
- 7. eMolecules this compound | 1020253-14-8 | 1G | Purity: | Fisher Scientific [fishersci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Synthetic Routes for Substituted Pyridines
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a foundational heterocyclic scaffold that holds a privileged position in the landscape of modern science.[1] As a core structural motif, it is ubiquitous in FDA-approved pharmaceuticals, agrochemicals, and advanced functional materials.[2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an indispensable tool for medicinal chemists seeking to fine-tune the pharmacological profiles of therapeutic agents.[4][5] The development of efficient, regioselective, and scalable methods for the synthesis of substituted pyridines is therefore a critical endeavor, driving innovation in drug discovery and beyond.[6]
This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted pyridines. It is designed for researchers, scientists, and drug development professionals, moving from classical ring-forming condensation reactions to modern, powerful methods involving the functionalization of a pre-existing pyridine core. The narrative emphasizes the underlying mechanisms, practical applications, and comparative advantages of each approach, providing both foundational knowledge and actionable protocols.
Part 1: Classical Ring Construction (De Novo Synthesis)
These methods build the pyridine ring from acyclic precursors and are invaluable for creating highly substituted and complex pyridine cores from simple starting materials.
The Kröhnke Pyridine Synthesis
First reported by Fritz Kröhnke, this method offers a convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[7][8] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10]
Mechanistic Insight: The reaction proceeds through a well-defined cascade.[7] It begins with the deprotonation of the α-pyridinium methyl ketone salt to generate a key pyridinium ylide intermediate. This ylide acts as a Michael donor, undergoing a conjugate addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes a cyclization-condensation with ammonia (from ammonium acetate), followed by dehydration and aromatization to yield the final pyridine product.[8]
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Advantages and Scope: The Kröhnke synthesis is noted for its broad substrate scope, tolerating a wide variety of aryl and heteroaryl substituents on both the ketone and the Michael acceptor.[8] This versatility has made it a cornerstone for generating libraries of poly-aryl systems for biological screening.[7]
Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis [8]
-
Reactant Preparation: To a round-bottom flask, add the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.1 equiv), and ammonium acetate (10 equiv).
-
Solvent Addition: Add glacial acetic acid or methanol as the solvent to achieve a reactant concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2,4,6-trisubstituted pyridine.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that produces dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.[11] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[11]
Mechanistic Insight: The process is believed to involve the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. A subsequent oxidation step is required for aromatization.
Ciamician-Dennstedt Rearrangement
This reaction represents a distinct strategy involving the ring expansion of a pyrrole.[12] By treating pyrrole with a dihalocarbene (typically generated from chloroform and a strong base), an unstable dihalocyclopropane intermediate is formed. This intermediate rearranges to furnish a 3-halopyridine.[13][14] While historically significant, its application can be limited by low yields due to competing side reactions.[15] Modern variations using chlorodiazirines as carbene precursors have improved the efficiency of this transformation.[16]
Part 2: Modern Methods via Functionalization of Pre-formed Pyridines
For many applications, particularly in late-stage functionalization during drug development, modifying an existing pyridine ring is more efficient than building it from scratch.[17] These methods offer powerful tools for introducing a wide array of substituents with high regioselectivity.
Transition-Metal Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized C-C and C-N bond formation, and their application to pyridine chemistry is a cornerstone of modern synthesis.[18][19]
2.1.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or pseudohalide.[20] It is widely used to form C(sp²)–C(sp²) bonds, making it ideal for synthesizing aryl- and heteroaryl-substituted pyridines.[21][22]
Mechanistic Insight (Catalytic Cycle):
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyridyl halide (e.g., 2-chloropyridine) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.
Table 1: Comparison of Catalytic Systems for Pyridine Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Substrates | Advantages |
| Pd(PPh₃)₄ | PPh₃ | Pyridyl bromides, iodides | Readily available, classic choice |
| Pd(dppf)Cl₂ | dppf | Pyridyl chlorides, bromides | Good for less reactive halides[21] |
| Pd₂(dba)₃ | SPhos, XPhos | Sterically hindered substrates | High activity, broad scope |
| Pd(OAc)₂ | P(t-Bu)₃ | Electron-rich chloro-pyridines | Effective for challenging couplings[23] |
2.1.2 Buchwald-Hartwig Amination
This palladium-catalyzed reaction is the premier method for forming C-N bonds, enabling the synthesis of aminopyridines from pyridyl halides and a wide range of amines.[24] The electron-deficient nature of the pyridine ring can present challenges, often requiring specialized bulky phosphine ligands (e.g., RuPhos, BrettPhos) to achieve high yields and prevent catalyst deactivation.[25][26] For volatile amines, conducting the reaction in sealed tubes is a practical strategy to ensure success.[27][28]
Direct C-H Functionalization
Directly converting a C-H bond on the pyridine ring into a new C-C or C-X bond is a highly atom-economical and sustainable strategy.[2][17] This approach avoids the need for pre-functionalized starting materials like halides.
2.2.1 The Minisci Reaction
The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient heterocycles like pyridine.[29] It is a radical nucleophilic substitution that proceeds under acidic conditions, which serve to protonate the pyridine nitrogen and enhance its electrophilicity.[30]
Mechanistic Insight:
-
Radical Generation: A carbon-centered radical is generated from a precursor, often via oxidative decarboxylation of a carboxylic acid using an oxidant like ammonium persulfate and a silver salt catalyst.[31]
-
Radical Addition: The nucleophilic radical adds to the protonated pyridine ring, typically at the C2 or C4 positions, which are the most electron-deficient.[30]
-
Rearomatization: The resulting radical cation intermediate is oxidized to a cation, which then loses a proton to regenerate the aromatic pyridine ring.[32]
Caption: General Mechanism of the Minisci Reaction.
2.2.2 Transition-Metal Catalyzed C-H Borylation
A powerful modern strategy involves the iridium-catalyzed C-H borylation of pyridines.[33][34] This reaction installs a versatile boronic ester group directly onto the pyridine ring, which can then be used in subsequent cross-coupling reactions (like Suzuki-Miyaura) to introduce a vast array of functionalities.[35] A key challenge is controlling the regioselectivity, as the pyridine nitrogen can coordinate to the metal catalyst and inhibit the reaction or direct it to specific positions.[33][36] Recent advances have utilized bifunctional catalysts or Lewis acids to temporarily block the nitrogen, enabling highly regioselective borylation at the C3 (meta) or C4 (para) positions.[35][37]
Experimental Protocol: General Procedure for Ir-Catalyzed C-H Borylation [36]
-
Setup: In a nitrogen-filled glovebox, add the pyridine substrate (1.0 equiv), [Ir(cod)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), and pinacolborane (B₂pin₂) (1.5 equiv) to a reaction vial.
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours. The reaction is often run neat (without solvent).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the iridium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pyridylboronic ester.
Conclusion and Future Outlook
The synthesis of substituted pyridines has evolved from classical condensation reactions to highly sophisticated and regioselective C-H functionalization techniques. While foundational methods like the Kröhnke and Hantzsch syntheses remain vital for constructing complex pyridine cores, modern transition-metal catalysis has empowered chemists to modify the pyridine scaffold with unprecedented precision and efficiency. The continued development of novel catalytic systems, particularly for direct and regioselective C-H activation, will further streamline the synthesis of these crucial heterocyclic compounds, accelerating innovation in drug discovery, materials science, and beyond.[38][39][40]
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 13. Ciamician-Dennstedt Rearrangement [drugfuture.com]
- 14. youtube.com [youtube.com]
- 15. Carbon atom insertion into N -heterocyclic carbenes to yield 3,4-dihydroquinoxalin-2(1 H )-ones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01579C [pubs.rsc.org]
- 16. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 20. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. nbinno.com [nbinno.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Minisci reaction - Wikipedia [en.wikipedia.org]
- 30. grokipedia.com [grokipedia.com]
- 31. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 32. soc.chim.it [soc.chim.it]
- 33. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 36. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 39. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 40. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Methodological & Application
Synthesis of 6-Chloro-5-fluoronicotinonitrile: An Application Note and Detailed Protocol
Introduction
6-Chloro-5-fluoronicotinonitrile is a key building block in contemporary drug discovery, serving as a versatile intermediate for the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a nitrile group on a pyridine ring, provides multiple reaction sites for molecular elaboration. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol detailed herein is based on established principles of selective catalytic hydrogenation, offering a reliable and scalable method for the preparation of this important compound.
Strategic Approach to Synthesis
The most efficient and selective route to this compound involves the catalytic hydrogenation of a readily available precursor, 2,6-dichloro-5-fluoronicotinonitrile. This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for the selective removal of the chlorine atom at the 2-position while leaving the 6-chloro substituent intact.
The Rationale Behind Selective Dechlorination
The selective dechlorination is achieved through careful control of the reaction conditions, including the choice of catalyst, solvent, and the use of an acid scavenger. The chlorine atom at the 2-position of the pyridine ring is more susceptible to hydrogenolysis than the chlorine at the 6-position. This increased reactivity is attributed to the electronic effects of the ring nitrogen, which activates the adjacent positions towards nucleophilic attack and reduction. The use of a palladium on carbon (Pd/C) catalyst is standard for such transformations, offering high activity and selectivity. The addition of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents catalyst poisoning and potential side reactions, thereby ensuring high yields and purity of the desired product.
Experimental Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the synthesis of the dichlorinated precursor followed by the selective dechlorination to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines the selective dechlorination of 2,6-dichloro-5-fluoronicotinonitrile to produce this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2,6-Dichloro-5-fluoronicotinonitrile | ≥98% | Commercial Source |
| Palladium on Carbon (10 wt. %) | Degussa type | Commercial Source |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Celite® | Filtering Agent | Commercial Source |
| Hydrogen (H₂) gas | High Purity (≥99.99%) | Gas Supplier |
Equipment
-
Parr Hydrogenation Apparatus or a similar high-pressure reactor
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a high-pressure reactor vessel, add 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq).
-
Solvent and Reagents: Add anhydrous methanol to the vessel to dissolve the starting material. Add triethylamine (1.1 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol %) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.
Data Summary
| Parameter | Value |
| Starting Material | 2,6-Dichloro-5-fluoronicotinonitrile |
| Product | This compound |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5 mol % |
| Solvent | Methanol |
| Base | Triethylamine (1.1 eq) |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | >85% |
| Purification Method | Column Chromatography |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the hydrogenation apparatus is properly assembled and leak-tested.
-
Palladium on Carbon: Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst in an inert atmosphere when possible, and do not allow the catalyst to dry completely on the filter paper.
-
Halogenated Pyridines: The starting material and product are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by in-process controls. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable building block for their drug discovery programs. The selective catalytic hydrogenation approach is robust, scalable, and provides the target compound in high yield and purity.
The Strategic Utility of 6-Chloro-5-fluoronicotinonitrile in Modern Pharmaceutical Synthesis
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. 6-Chloro-5-fluoronicotinonitrile, a halogenated pyridine derivative, has emerged as a highly versatile and valuable intermediate in pharmaceutical synthesis. Its unique electronic properties, conferred by the presence of electron-withdrawing fluorine, chlorine, and nitrile groups on the pyridine ring, render it an ideal scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of cutting-edge therapeutic agents, including Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.
Physicochemical Properties and Reactivity Profile
This compound (CAS No: 1020253-14-8) is a white to off-white crystalline solid with a molecular weight of 156.54 g/mol .[1][2] The strategic placement of its functional groups dictates its reactivity, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, amplified by the inductive effects of the fluorine, chlorine, and cyano moieties, facilitates the displacement of the chloro group at the 6-position by a variety of nucleophiles. This predictable reactivity is a cornerstone of its utility in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1020253-14-8 | [1] |
| Molecular Formula | C₆H₂ClFN₂ | [1] |
| Molecular Weight | 156.54 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [3] |
| Purity | ≥95% | [3] |
| Storage | Refrigerator | [3] |
Core Application: Synthesis of PRMT5 Inhibitors
A prominent and well-documented application of this compound is in the synthesis of potent and selective PRMT5 inhibitors. PRMT5 is a critical enzyme in cellular processes and has emerged as a promising target in oncology. The inhibition of PRMT5 is a key strategy in the development of novel cancer therapeutics.
The synthesis of advanced PRMT5 inhibitors often involves the coupling of this compound with a chiral amine, a reaction that proceeds via nucleophilic aromatic substitution. This key transformation allows for the introduction of complex side chains that are crucial for potent and selective binding to the target enzyme.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The high reactivity of this compound in SNAr reactions is the lynchpin of its utility. The electron-withdrawing groups (fluorine and nitrile) activate the pyridine ring towards nucleophilic attack, primarily at the positions ortho and para to these groups. The chlorine atom at the 6-position serves as an excellent leaving group, facilitating the substitution reaction.
Caption: Generalized workflow for the SNAr reaction.
Exemplary Protocol: Synthesis of a PRMT5 Inhibitor Intermediate
The following protocol is a representative example of the use of this compound in the synthesis of a key intermediate for a PRMT5 inhibitor, based on general procedures found in the patent literature.
Reaction Scheme:
Caption: Synthesis of a PRMT5 inhibitor intermediate.
Materials:
-
This compound (1.0 eq)
-
Chiral amine (e.g., a protected (R)-3-aminopiperidine derivative) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chiral amine.
-
Solvent and Base Addition: Add a suitable volume of DMF to dissolve the reactants, followed by the addition of DIPEA.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 6-(substituted-amino)-5-fluoronicotinonitrile derivative.
Expected Outcome and Data Interpretation:
The successful synthesis of the desired product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product will indicate a successful reaction.
| Parameter | Typical Range |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
| Yield | 70 - 95% |
Broader Applications in Pharmaceutical Synthesis
While the synthesis of PRMT5 inhibitors is a prominent example, the utility of this compound extends to other areas of pharmaceutical research. Its reactive nature makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity.
-
Antibacterial Agents: The fluorinated nicotinonitrile scaffold is a key component in some classes of antibacterial agents. The fluorine atom can enhance metabolic stability and binding affinity to bacterial targets.
-
Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 6-position of this compound allows for the rapid generation of libraries of compounds for screening against various kinases.
-
Other Therapeutic Areas: The versatility of this building block makes it a valuable tool for the synthesis of compounds targeting a wide range of diseases.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important and versatile building block in modern pharmaceutical synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the desirable physicochemical properties imparted by its fluorine and nitrile groups, makes it an invaluable tool for medicinal chemists. The successful application of this intermediate in the synthesis of potent PRMT5 inhibitors highlights its significance in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of versatile and readily available building blocks like this compound will undoubtedly increase.
References
The Versatile Virtuoso: 6-Chloro-5-fluoronicotinonitrile as a Premier Building Block for Advanced Heterocyclic Synthesis
For Immediate Release
In the intricate world of medicinal chemistry and drug discovery, the demand for novel heterocyclic scaffolds with precisely tuned properties is insatiable. Among the vast arsenal of chemical building blocks, 6-Chloro-5-fluoronicotinonitrile has emerged as a particularly powerful and versatile precursor for the synthesis of a diverse range of biologically active heterocyclic compounds. Its unique electronic and steric properties, arising from the synergistic effects of the chloro, fluoro, and cyano substituents on the pyridine ring, render it an ideal substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the utility of this compound, complete with detailed application notes and validated protocols for its use in the synthesis of high-value heterocyclic systems, particularly those relevant to kinase inhibitor development.
The Strategic Advantage of this compound
The pyridine core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers several distinct advantages for synthetic chemists. The electron-withdrawing nature of the cyano and fluoro groups, coupled with the inherent electron deficiency of the pyridine ring, activates the C6 position for nucleophilic aromatic substitution (SNAr). This allows for the facile and often regioselective introduction of a wide array of nucleophiles, serving as a gateway to diverse molecular architectures.
The chlorine atom at the 6-position is an excellent leaving group in SNAr reactions. Furthermore, the presence of the fluorine atom at the 5-position not only enhances the electrophilicity of the C6 carbon but can also serve as a handle for further functionalization or as a key pharmacophoric element in the final molecule. This strategic arrangement of functional groups provides a robust platform for the construction of complex heterocyclic frameworks.
Key Synthetic Transformations and Protocols
This section details the application of this compound in several key reaction types, providing both the mechanistic rationale and step-by-step protocols for their execution.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalized Pyridines
The SNAr reaction is the cornerstone of the synthetic utility of this compound. The electron-deficient nature of the pyridine ring, exacerbated by the cyano and fluoro substituents, makes the C6 position highly susceptible to attack by nucleophiles.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like ethanol, isopropanol, or DMF are typically chosen to facilitate the dissolution of the reactants and to stabilize the charged Meisenheimer intermediate formed during the reaction.
-
Base: A mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is often heated to overcome the activation energy for the formation of the Meisenheimer complex and to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 6-Hydrazinyl-5-fluoronicotinonitrile
This protocol describes a foundational SNAr reaction, replacing the chloro group with a hydrazine moiety, a crucial step in the synthesis of pyrazolo[3,4-b]pyridines.
-
Step 1: To a solution of this compound (1.0 eq.) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq.) and triethylamine (1.5 eq.).
-
Step 2: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Step 3: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Step 4: Remove the solvent under reduced pressure.
-
Step 5: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Step 7: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 6-hydrazinyl-5-fluoronicotinonitrile.
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Hydrazine Hydrate | 1.2 |
| Triethylamine | 1.5 |
Expected Yield: 85-95%
Diagram: SNAr Mechanism
Caption: Generalized SNAr mechanism on the pyridine ring.
Cyclization Reactions: Building Fused Heterocyclic Systems
The functionalized pyridines generated via SNAr are excellent precursors for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems of significant medicinal interest.
Pyrazolo[3,4-b]pyridines are a prominent class of heterocyclic compounds known for their activity as kinase inhibitors. The synthesis typically involves the condensation of a 6-hydrazinylpyridine intermediate with a 1,3-dicarbonyl compound or its equivalent.
Causality Behind Experimental Choices:
-
Cyclization Partner: β-ketoesters are commonly used as the 1,3-dicarbonyl equivalent. The choice of the specific β-ketoester allows for the introduction of diverse substituents at the 3-position of the pyrazolo[3,4-b]pyridine core.
-
Catalyst: The reaction is often carried out under acidic or basic conditions to facilitate the initial condensation and subsequent cyclization.
-
Solvent and Temperature: A high-boiling solvent such as acetic acid or ethanol is often used to drive the reaction to completion through the removal of water.
Experimental Protocol: Synthesis of 3-Substituted-5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amines
This protocol outlines the cyclization of 6-hydrazinyl-5-fluoronicotinonitrile with a β-ketoester to form the pyrazolo[3,4-b]pyridine core.
-
Step 1: In a round-bottom flask, dissolve 6-hydrazinyl-5-fluoronicotinonitrile (1.0 eq.) and a selected β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.) in glacial acetic acid (15 mL/mmol).
-
Step 2: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Step 3: After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Step 4: If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 5: If no precipitate forms, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Step 6: Extract the product with ethyl acetate.
-
Step 7: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 8: Purify the crude product by column chromatography or recrystallization.
| Reactant | Molar Equiv. |
| 6-Hydrazinyl-5-fluoronicotinonitrile | 1.0 |
| β-Ketoester (e.g., Ethyl acetoacetate) | 1.1 |
Expected Yield: 70-85%
Diagram: Pyrazolo[3,4-b]pyridine Synthesis Workflow
Caption: Synthetic route to pyrazolo[3,4-b]pyridines.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The chloro group at the 6-position of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents, further expanding the molecular diversity achievable from this building block.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)2 or PdCl2(dppf), is essential for the catalytic cycle.
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh3) or a more electron-rich and bulky ligand like SPhos or XPhos, is required to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base, typically an inorganic carbonate (e.g., K2CO3, Cs2CO3) or phosphate (K3PO4), is necessary to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Water is often necessary for the dissolution of the base and to facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Step 1: To a degassed mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K2CO3, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water 4:1, 10 mL/mmol), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Step 2: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.
-
Step 3: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Step 4: Cool the reaction to room temperature and dilute with water.
-
Step 5: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Base (e.g., K2CO3) | 2.0 |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.05 |
Expected Yield: 60-90%
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application in Kinase Inhibitor Synthesis
The heterocyclic scaffolds readily accessible from this compound, particularly pyrazolo[3,4-b]pyridines, are highly sought after in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[3,4-b]pyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP and thereby inhibiting the kinase's activity. The substituents introduced through the synthetic routes described above allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a powerful and versatile building block that provides a streamlined entry into a wide range of valuable heterocyclic compounds. Its reactivity in nucleophilic aromatic substitution, coupled with the potential for subsequent cyclization and cross-coupling reactions, makes it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide are intended to serve as a practical resource for researchers looking to leverage the synthetic potential of this remarkable compound in their pursuit of novel therapeutic agents.
Application Note: A Detailed Protocol for the Preparation of 2-Chloro-5-fluoronicotinic Acid from 6-Chloro-5-fluoronicotinonitrile
This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-chloro-5-fluoronicotinic acid, a valuable intermediate in pharmaceutical and agrochemical research, from 6-chloro-5-fluoronicotinonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and a focus on ensuring the integrity and reproducibility of the protocol.
Introduction
2-Chloro-5-fluoronicotinic acid is a key building block in the synthesis of a variety of biologically active molecules.[1] Its utility as a precursor for pharmaceuticals, including anti-diabetic, anti-depressant, and anti-tumor agents, underscores the importance of a reliable and well-characterized synthetic route.[1] This document outlines a robust method for its preparation via the hydrolysis of this compound. The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, and this protocol has been optimized for this specific substrate, taking into account potential side reactions and purification challenges.[2][3]
Reaction Principle and Mechanism
The core of this protocol is the hydrolysis of a nitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[2][3] In this application note, we will focus on an alkaline hydrolysis protocol, which has been shown to be effective for similar substrates.[4]
The mechanism of basic nitrile hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield an amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.[5]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier |
| This compound | ≥96% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| pH meter or pH paper | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| NMR Spectrometer | - | - |
| IR Spectrometer | - | - |
| Mass Spectrometer | - | - |
Experimental Workflow
Caption: A logical workflow for the synthesis of 2-chloro-5-fluoronicotinic acid.
Detailed Protocol
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (63.9 mmol) of this compound in 90 mL of dioxane.
-
In a separate beaker, prepare a solution of 10.2 g (255.6 mmol) of sodium hydroxide in 10 mL of methanol. Caution: This process is exothermic.
-
Slowly add the methanolic sodium hydroxide solution to the stirred solution of the nitrile at room temperature.
2. Hydrolysis:
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent system for TLC is a mixture of ethyl acetate and hexanes.
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly add concentrated hydrochloric acid to the stirred mixture until the pH of the solution is approximately 2. Caution: This is an exothermic neutralization reaction.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 2-chloro-5-fluoronicotinic acid as a solid.
Characterization of 2-Chloro-5-fluoronicotinic Acid
The identity and purity of the synthesized 2-chloro-5-fluoronicotinic acid should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the pyridine ring.[6] |
| ¹³C NMR | The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule, including the carboxylic acid carbon.[7] |
| IR Spectroscopy | The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-Cl and C-F stretching vibrations.[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of 2-chloro-5-fluoronicotinic acid.[1] |
Safety Precautions
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
-
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Dioxane: Flammable liquid and vapor. It is a suspected carcinogen and can cause eye, skin, and respiratory irritation.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Low yield | Incomplete extraction of the product. | Perform additional extractions with ethyl acetate. Ensure the pH is sufficiently acidic during work-up to protonate the carboxylate. |
| Formation of amide byproduct | Incomplete hydrolysis of the intermediate amide. | Increase the reaction time or the concentration of the base. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-chloro-5-fluoronicotinic acid from this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this important synthetic intermediate for their research and development activities. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- 1. chembk.com [chembk.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. 2-Chloro-5-fluoronicotinic acid(38186-88-8) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
Application Note: Robust GC-MS Analysis of 6-Chloro-5-fluoronicotinonitrile Following Silylation-Based Derivatization
Abstract
This application note presents a comprehensive guide for the derivatization and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 6-Chloro-5-fluoronicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Direct GC-MS analysis of this compound is challenging due to its polarity and potential for thermal degradation.[1][2][3] To overcome these limitations, a robust silylation-based derivatization protocol is detailed. This guide provides an in-depth explanation of the underlying chemical principles, a step-by-step experimental workflow, and optimized GC-MS parameters to ensure high sensitivity, peak symmetry, and analytical reproducibility. This methodology is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors.
Introduction: The Rationale for Derivatization
This compound is a polar, nitrogen-containing heterocyclic compound.[4] The direct analysis of such polar compounds by Gas Chromatography (GC) is often problematic.[1][5] The primary challenges include:
-
Poor Volatility: The inherent polarity of the molecule can lead to strong intermolecular interactions, reducing its volatility and making it difficult to transition into the gas phase required for GC analysis.[1][2][3]
-
Thermal Instability: At the high temperatures of the GC injector port, polar compounds can be susceptible to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.[1]
-
Peak Tailing: Interactions between the polar analyte and active sites (e.g., residual silanol groups) on the GC column and liner can result in asymmetric peak shapes, compromising resolution and integration accuracy.[1]
Chemical derivatization is a powerful strategy to mitigate these issues.[6] By chemically modifying the analyte to a less polar and more volatile form, its chromatographic behavior can be significantly improved.[1][7] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most prevalent and effective derivatization techniques for polar analytes.[8] This process enhances volatility and thermal stability, leading to improved peak shape, resolution, and sensitivity in GC-MS analysis.[1]
The Chemistry of Silylation
Silylation involves the reaction of a compound containing an active hydrogen (e.g., from amines, amides, or hydroxyl groups) with a silylating reagent. While this compound does not possess a classic active hydrogen, the nitrogen atom in the pyridine ring can exhibit sufficient nucleophilicity to react with a strong silylating agent, particularly under catalyzed conditions. The general reaction mechanism is a nucleophilic attack on the silicon atom of the silylating reagent.[9]
Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] For this application, we will focus on BSTFA, often used with a catalyst like trimethylchlorosilane (TMCS), which enhances the reactivity of the silylating agent.[10][11] The resulting silylated derivative of this compound will be more volatile and thermally stable, making it amenable to GC-MS analysis.
Experimental Workflow and Protocols
The overall workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Materials and Reagents
| Material/Reagent | Purity/Grade | Supplier Example |
| This compound | ≥96% | ChemScene |
| Acetonitrile (anhydrous) | ≥99.8% | Sigma-Aldrich |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS | Derivatization Grade | Sigma-Aldrich |
| Nitrogen Gas | High Purity | N/A |
| 2 mL GC Vials with PTFE-lined caps | N/A | Agilent |
Protocol 1: Sample Preparation and Derivatization
CAUTION: Silylation reagents are sensitive to moisture and can be harmful.[9] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware must be scrupulously dried to prevent reagent degradation.[8][9]
-
Sample Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry volumetric flask.
-
Dissolution: Dissolve the sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.[7]
-
Aliquoting: Transfer 100 µL of the sample solution into a 2 mL GC vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas. This step is crucial to remove any residual water that could interfere with the derivatization reaction.[8]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried sample residue in the GC vial.[12]
-
Reaction: Tightly cap the vial and vortex briefly to ensure complete dissolution of the residue. Place the vial in a heating block or oven at 70°C for 30 minutes to facilitate the derivatization reaction.[12]
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature before proceeding with the GC-MS analysis.
Protocol 2: GC-MS Analysis
The following parameters provide a starting point for the analysis and may require further optimization based on the specific instrumentation used.
| GC-MS Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890A or equivalent |
| Injection Port | Split/Splitless |
| Injector Temperature | 250°C[13] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[13] |
| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[14][15] |
| Oven Program | Initial: 70°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 5 min at 280°C[12] |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[13][15] |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230°C[15] |
| Transfer Line Temp. | 280°C[13][15] |
Expected Results and Data Interpretation
The successful derivatization of this compound will result in a single, sharp, and symmetrical chromatographic peak with a shorter retention time compared to the underivatized compound (if it were to elute). The mass spectrum of the TMS derivative is expected to show a characteristic fragmentation pattern. The molecular ion (M+) should be observable, along with characteristic fragments resulting from the loss of a methyl group ([M-15]+) and other silyl group fragments, which can aid in structural confirmation.[11][16]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Product Peak | Incomplete derivatization, reagent degradation. | Ensure all glassware is dry. Use fresh, properly stored derivatization reagent.[9] Consider increasing reaction time or temperature. |
| Multiple Peaks for the Analyte | Incomplete derivatization, side reactions. | Optimize reaction conditions (time, temperature). Ensure the sample is completely dry before adding the reagent. |
| Broad or Tailing Peaks | Active sites in the GC system, column degradation. | Use a deactivated inlet liner. Condition the GC column. Ensure the derivatization reaction has gone to completion. |
| Baseline Noise/Ghost Peaks | Contamination from reagents, vials, or the GC system. | Use high-purity reagents and solvents. Thoroughly clean all glassware. Perform a bake-out of the GC column.[17] |
Conclusion
The silylation-based derivatization method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound by GC-MS. By converting the polar analyte into a more volatile and thermally stable TMS derivative, the common challenges associated with the direct GC analysis of such compounds are effectively overcome. This protocol, coupled with the optimized GC-MS parameters, serves as a valuable tool for researchers and analysts in pharmaceutical and chemical development, ensuring accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemscene.com [chemscene.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. gcms.cz [gcms.cz]
- 11. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Chloro-5-fluoronicotinonitrile
Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 6-Chloro-5-fluoronicotinonitrile in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, practical advice to help you overcome common challenges and improve your reaction yields and purity. Given the electron-deficient nature of the pyridine ring, further activated by the nitrile and fluorine substituents, this substrate presents unique opportunities and challenges.
This center is structured to provide immediate, actionable insights through a series of frequently asked questions and a comprehensive troubleshooting guide. We will delve into the causality behind experimental choices, ensuring that each recommendation is grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Here we address common queries that arise when planning and executing a Suzuki coupling with this compound.
Q1: What are the biggest challenges when using this compound as a substrate in Suzuki coupling?
A1: The primary challenges stem from the electron-deficient nature of the heteroaryl chloride. While this enhances its reactivity towards oxidative addition to the Palladium(0) catalyst, it also increases susceptibility to certain side reactions. Key issues include:
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen, leading to 5-fluoronicotinonitrile as a byproduct. This occurs via the formation of a palladium-hydride species.[1]
-
Competitive Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[2]
-
Protodeboronation of the Boronic Acid/Ester: This is the hydrolysis of the boronic acid or ester back to the corresponding arene, which reduces the amount of nucleophile available for cross-coupling.[2]
Q2: Which type of palladium catalyst and ligand combination is most effective for this substrate?
A2: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the choice of an appropriate catalytic system is critical. For electron-deficient heteroaryl chlorides like this compound, catalyst systems that promote a fast oxidative addition are preferred. This is typically achieved with:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond. Their electron-donating nature also increases the electron density on the palladium, further facilitating this step.[3]
-
Palladium Pre-catalysts: Using air-stable Pd(II) pre-catalysts like PXPd2 or those incorporating the aforementioned phosphine ligands (e.g., XPhos Pd G2/G3) is highly recommended. These pre-catalysts are designed to efficiently generate the active Pd(0) species in situ.[4][5]
Q3: How does the choice of base influence the reaction outcome?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6] It activates the boronic acid by forming a more nucleophilic boronate species. For challenging couplings involving heteroaryl chlorides, the choice of base is critical:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote the formation of the boronate but is generally less prone to causing side reactions compared to stronger bases like alkoxides.[7]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly known for its high solubility in many organic solvents, which can lead to faster reaction rates.
-
Potassium Fluoride (KF): Can be a good option, especially in anhydrous conditions, to minimize protodeboronation.[8]
Q4: What is the optimal solvent system for this reaction?
A4: A mixture of an organic solvent and water is often beneficial for the Suzuki coupling of heteroaryl halides.[7]
-
1,4-Dioxane/Water or Toluene/Water: These are common and effective solvent systems. The organic solvent solubilizes the substrate and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[6]
-
Anhydrous Solvents: In cases where protodeboronation is a significant issue, running the reaction under anhydrous conditions with a base like spray-dried KF can be advantageous.[8]
Q5: Should I use a boronic acid or a boronic ester?
A5: Both can be effective, but boronic esters (e.g., pinacol esters) offer several advantages:
-
Stability: Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids, especially during purification and storage.[9][10]
-
Controlled Release: Some boronic esters can provide a slow, sustained release of the boronic acid in situ, which can help to minimize side reactions like homocoupling.
However, the hydrolysis of the boronic ester to the active boronic acid is a necessary step in the catalytic cycle, and the rate of this hydrolysis can influence the overall reaction efficiency.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species is highly sensitive to oxygen. | • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] • Use a Pre-catalyst: Employ an air-stable Pd(II) pre-catalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species. |
| Poor Reagent Quality: The boronic acid may have degraded (protodeboronation). | • Use Fresh, High-Purity Boronic Acid/Ester: If possible, use a freshly opened bottle or purify the boronic acid before use. Consider using a more stable boronic ester. • Increase Boronic Acid Equivalents: A slight excess (1.2-1.5 eq.) can sometimes compensate for minor degradation.[3] | |
| Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may be unsuitable. | • Screen Different Bases: Evaluate K₃PO₄, Cs₂CO₃, and KF. The strength and solubility of the base are critical for efficient transmetalation.[7] • Optimize Solvent System: Try different ratios of organic solvent to water (e.g., 4:1, 10:1 dioxane/water). For persistent protodeboronation, switch to anhydrous conditions. • Vary the Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Screen temperatures from 80°C to 110°C. | |
| Significant Dehalogenation Byproduct | Formation of Palladium-Hydride (Pd-H) Species: This can arise from reactions with trace water, alcohols (if used as solvent), or certain bases.[1] | • Use a Non-Protic Solvent: Avoid alcohol-based solvents. Dioxane, toluene, or THF are better choices. • Careful Choice of Base: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred. • Ensure Anhydrous Conditions (if necessary): If dehalogenation is severe, drying agents or anhydrous conditions may be necessary. |
| Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the palladium intermediate has more time to undergo side reactions. | • Use a Bulky, Electron-Rich Ligand: Ligands like XPhos or SPhos can accelerate the reductive elimination step. | |
| Protodeboronation of Boronic Acid | Presence of Excess Water and/or High Temperatures: These conditions can promote the hydrolysis of the C-B bond.[2] | • Minimize Water Content: While some water is often beneficial, excess water can be detrimental. Use a controlled amount or switch to anhydrous conditions with a fluoride source (e.g., KF).[8] • Use a Boronic Ester: Pinacol or MIDA boronates are more resistant to protodeboronation. • Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can help to suppress protodeboronation. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[1] | • Strictly Anaerobic Conditions: Ensure the reaction is set up and maintained under a robust inert atmosphere. |
| Slow Oxidative Addition: If the oxidative addition of the aryl chloride is slow, the boronic acid may have a greater opportunity to homocouple. | • Use a More Active Catalyst System: Employ a catalyst/ligand combination known to be effective for aryl chlorides (e.g., Pd₂(dba)₃ with a bulky phosphine ligand, or a pre-catalyst). |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid or ester used.
Protocol 1: Standard Conditions for Arylboronic Acids
This protocol is a robust starting point for coupling with generally stable arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.
-
Add the catalyst and ligand to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings or Boronic Esters
This protocol uses a pre-catalyst and is suitable for less reactive coupling partners or when side reactions are a concern.
Materials:
-
This compound
-
Arylboronic pinacol ester (1.5 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Microwave vial or sealed tube
-
Magnetic stirrer/hotplate or microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
To a microwave vial, add this compound (0.5 mmol), the arylboronic pinacol ester (0.75 mmol), Cs₂CO₃ (1.25 mmol), and XPhos Pd G3 (0.01 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 110 °C for 4-12 hours with vigorous stirring. Alternatively, use a microwave reactor (e.g., 120 °C for 30-60 minutes).
-
Monitor the reaction progress by LC-MS.
-
After cooling, workup and purify the product as described in Protocol 1.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild and rapid hydroxylation of aryl/heteroaryl boronic acids and boronate esters with N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Chloro-5-fluoronicotinonitrile by Recrystallization
Welcome to the dedicated technical support resource for the purification of crude 6-Chloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this key chemical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying this solid compound, leveraging differences in solubility between the target molecule and its impurities. This guide provides a framework for optimizing this purification step, addressing common challenges, and ensuring a high-quality crystalline product.
Core Principles of Recrystallization
Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Issue 1: The crude this compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent has been chosen. The compound may have low solubility even at elevated temperatures in the selected solvent.
-
Solution:
-
Re-evaluate Solvent Choice: Based on the polar nature of the nitrile and the halogenated pyridine ring, consider solvents of moderate polarity. Common choices for similar heterocyclic compounds include ethanol, isopropyl alcohol, acetonitrile, or a mixed solvent system like ethyl acetate/hexanes or toluene/heptane.[1][2]
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add more hot solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.[3]
-
Increase Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.
-
Issue 2: Oiling out - the compound melts and forms an immiscible liquid layer instead of dissolving.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the crude solid. Impurities can also lower the melting point of the crude material, exacerbating this issue.
-
Solution:
-
Add More Solvent: Increasing the volume of the hot solvent can sometimes lower the saturation point sufficiently to dissolve the oil.
-
Lower the Temperature and Add a Co-solvent: Allow the mixture to cool slightly, then add a co-solvent in which the compound is more soluble to create a mixed solvent system with a lower effective boiling point.
-
Select a Lower-Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of your compound.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used. The solution is not supersaturated enough for crystals to nucleate and grow.
-
Solution 1:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow the concentrated solution to cool again. To check for saturation, dip a glass rod into the solution and let the solvent evaporate; a solid residue should form.[3]
-
-
Possible Cause 2: Supersaturation without nucleation. The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution 2:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility and promote crystallization.
-
Issue 4: The recrystallized product has a low yield.
-
Possible Cause 1: Too much solvent was used. A significant portion of the product remains dissolved in the mother liquor.
-
Solution 1:
-
Concentrate the Mother Liquor: The filtrate can be partially evaporated to yield a second crop of crystals. Note that this second crop may be less pure than the first.[3]
-
Optimize Solvent Volume: In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Possible Cause 2: Premature crystallization during hot filtration. The compound crystallizes in the filter funnel.
-
Solution 2:
-
Pre-heat the Funnel: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution.
-
Use a Slight Excess of Solvent: Add a small amount of extra hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated before cooling.
-
Issue 5: The resulting crystals are colored or appear impure.
-
Possible Cause: The presence of colored or highly soluble impurities that co-crystallize with the product.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Second Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
-
Single Solvents: Isopropanol, ethanol, or acetonitrile.
-
Mixed Solvent Systems: A combination of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) can be effective. Common pairs for similar compounds include ethyl acetate/hexanes or toluene/heptane.[1][2]
It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify the most suitable one.
Q2: What are the expected impurities in crude this compound?
A2: The impurities will largely depend on the synthetic route used. Potential impurities could include starting materials, reagents from the synthesis (e.g., residual chlorinating or fluorinating agents), and side-products from incomplete reactions or side reactions. Without a specific synthetic procedure, it is difficult to pinpoint exact impurities. However, recrystallization is generally effective at removing small amounts of structurally different impurities.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. Key hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Causes skin and serious eye irritation.[4]
-
May cause respiratory irritation.[4]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of your final product can be determined using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to detect the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., isopropanol). Observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "good" solvent, e.g., ethyl acetate), while the other should not dissolve it well at any temperature (the "poor" solvent, e.g., hexanes).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Solvent Selection | Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate/Hexanes, Toluene/Heptane | Perform small-scale tests to confirm the best choice. |
| Dissolution Temperature | Near the boiling point of the chosen solvent | Ensures maximum solubility. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Slow cooling promotes the formation of larger, purer crystals.[3] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the loss of purified product. |
Visualization
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 6-Chloro-5-fluoronicotinonitrile
Welcome to the technical support guide for the synthesis and purification of 6-Chloro-5-fluoronicotinonitrile (CAS 1020253-14-8).[1][2][3][4][5][6] This document is intended for researchers, chemists, and drug development professionals who are working with this versatile pyridine derivative. High purity of this intermediate is often critical for the successful synthesis of downstream targets, including active pharmaceutical ingredients.
This guide provides a structured approach to identifying, troubleshooting, and removing common impurities encountered during the synthesis of this compound. It is organized into a question-and-answer format to directly address the practical challenges you may face in the laboratory.
Section 1: Impurity Identification and Characterization (FAQs)
Question 1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Starting Material Carryover: Unreacted starting materials are a frequent source of contamination.
-
Isomeric Impurities: Depending on the specificity of your halogenation and cyanation steps, you may form positional isomers.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially during workup or purification, leading to the formation of the corresponding amide or carboxylic acid.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can be present.
Question 2: What analytical techniques are best for identifying and quantifying these impurities?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your product's purity.
| Analytical Technique | Purpose | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantifying purity and detecting non-volatile impurities. | High resolution and sensitivity. Can be coupled with mass spectrometry (LC-MS) for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifying and quantifying volatile impurities and byproducts. | Excellent for separating volatile compounds and providing structural information from mass spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation of the main product and any significant impurities. | Provides detailed structural information. ¹⁹F NMR is particularly useful for fluorine-containing compounds. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Quick identification of key functional groups like nitriles (-C≡N) and potential hydrolysis products (e.g., C=O in amides/acids). |
For routine purity checks, HPLC is often the method of choice due to its accuracy and reproducibility.
Section 2: Troubleshooting Guide - Minimizing Impurity Formation
This section addresses common issues that can lead to the formation of impurities during the synthesis of this compound.
Question 3: My reaction is showing a low yield and significant amounts of unreacted starting material. What should I do?
Answer: Low conversion can often be traced back to several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that all reagents, especially any catalysts or moisture-sensitive compounds, are of high purity and handled under appropriate inert conditions.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. A moderate increase in temperature may also improve the reaction rate, but be cautious as this can sometimes lead to the formation of side products.[7]
-
Catalyst Activity: If your synthesis involves a catalyst, it may have lost its activity. Consider using a fresh batch of the catalyst.[7]
Question 4: I am observing the formation of an unexpected side product. How can I identify and prevent it?
Answer: The formation of side products is a common challenge in organic synthesis.
-
Identification: Isolate the side product using preparative chromatography (e.g., column chromatography) and characterize its structure using techniques like NMR and mass spectrometry.
-
Prevention: Once the structure of the side product is known, you can often deduce its formation mechanism. This will provide clues on how to prevent its formation. For example, if you identify a product resulting from over-reduction, you may need to use a milder reducing agent or carefully control the reaction stoichiometry and temperature.[7]
Question 5: My final product is showing the presence of the corresponding amide or carboxylic acid. How can I avoid this hydrolysis?
Answer: The nitrile group can be sensitive to both acidic and basic conditions, especially at elevated temperatures.
-
Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases. Use mild quenching agents and perform extractions promptly.
-
Purification: If using aqueous-based purification methods, ensure the pH is controlled and minimize the time the product is in contact with the aqueous phase.
Below is a troubleshooting workflow to guide you through common issues:
References
- 1. 1020253-14-8|this compound|BLD Pharm [bldpharm.com]
- 2. 1020253-14-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmainfosource.com [pharmainfosource.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent and base selection on 6-Chloro-5-fluoronicotinonitrile reactivity
Welcome to the technical support center for 6-Chloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your synthetic endeavors. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction to this compound Reactivity
This compound is a highly useful building block in medicinal chemistry and materials science, primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the molecule for nucleophilic attack. This guide will focus on the critical role of solvent and base selection in modulating the reactivity of this compound and ensuring successful outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for SNAr reactions?
A1: In the context of SNAr reactions, the fluorine atom is generally the more reactive leaving group compared to chlorine. This is a characteristic feature of SNAr mechanisms, where the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1] The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine, thus lowering the activation energy for its formation. This reactivity is the reverse of what is observed in SN1 and SN2 reactions, where bond strength with the leaving group is more critical in the rate-determining step.
Q2: What is the primary role of a base in reactions with this compound?
A2: The primary role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity and initiating the SNAr reaction. For instance, when using an alcohol (ROH) or an amine (RNH2) as a nucleophile, a base is required to generate the more potent alkoxide (RO⁻) or amide (RNH⁻) species. The choice of base strength should be matched to the pKa of the nucleophile to ensure a sufficient concentration of the deprotonated form.
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is critical and depends on the nature of your nucleophile and the reaction conditions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions.[2] These solvents can effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃), leaving the nucleophilic anion more "naked" and reactive.
-
Polar Protic Solvents (e.g., ethanol, water) can also be used, but their effectiveness can be more nuanced. While they can stabilize the transition state, they can also solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity. However, in some cases, particularly with neutral nucleophiles, they can facilitate the reaction.
-
Non-polar Solvents (e.g., toluene, hexane) are generally poor choices as they do not effectively dissolve most nucleophilic salts and do not stabilize the charged intermediates of the SNAr mechanism.
Q4: Can I run reactions with this compound under aqueous conditions?
A4: Yes, SNAr reactions can be performed under aqueous conditions, often with the aid of a phase-transfer catalyst or a polymeric additive like HPMC (hydroxypropyl methylcellulose) to improve the solubility of the reactants.[2] Aqueous conditions can be advantageous for process safety and environmental reasons. However, care must be taken to avoid hydrolysis of the nitrile group or competitive reaction with hydroxide ions if a strong base is used.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Insufficiently Strong Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. Solution: Switch to a stronger base. For example, if using K₂CO₃ with an alcohol, consider using NaH or KHMDS. For amine nucleophiles, a stronger non-nucleophilic base like DBU or a stronger inorganic base like NaOtBu might be necessary. |
| Poor Solvent Choice | The solvent may be hindering the reaction. Solution: If using a polar protic solvent, try switching to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. If solubility is an issue, ensure your reactants are fully dissolved at the reaction temperature. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Reactions can often be heated to 80-130 °C in solvents like DMF or DMSO.[2] |
| Nucleophile Degradation | The nucleophile may be unstable under the reaction conditions. Solution: Add the nucleophile slowly to the reaction mixture, or generate it in situ at a lower temperature before heating. |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Steps |
| Reaction at Both Halogen Positions | If the reaction conditions are too harsh (high temperature, very strong base), substitution at both the fluorine and chlorine positions may occur. Solution: Reduce the reaction temperature and use a milder base. Monitor the reaction progress closely by TLC or LC-MS to stop it once the desired mono-substituted product is formed. |
| Hydrolysis of the Nitrile Group | In the presence of strong acid or base, particularly with water present, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. Solution: Ensure anhydrous conditions if possible. If water is necessary, use a milder base and the lowest effective temperature. |
| Reaction with the Solvent | Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to side products. Solution: Consider using a more stable solvent like DMSO or NMP for high-temperature reactions. |
| Benzyne Formation | Although less common for activated systems, under very strong basic conditions, elimination to form a benzyne intermediate is a possibility, which can lead to a mixture of regioisomers.[4] Solution: Avoid extremely strong bases like NaNH₂ unless this pathway is desired. Stick to bases like K₂CO₃, Cs₂CO₃, or organic amine bases. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion during Workup | High concentrations of salts or the use of polar aprotic solvents can lead to emulsions during aqueous workup. Solution: Dilute the reaction mixture with a less polar solvent like ethyl acetate or toluene before the aqueous wash. Brine washes can also help to break emulsions. |
| Product is Water-Soluble | If your product has polar functional groups, it may have some solubility in the aqueous layer. Solution: Perform multiple extractions with your organic solvent. If the product is basic, you can adjust the pH of the aqueous layer to suppress its ionization and drive it into the organic phase. |
| Co-elution during Chromatography | The starting material and product may have similar polarities, making separation by column chromatography challenging. Solution: Optimize your solvent system for chromatography. A gradient elution might be necessary. Consider derivatizing your product to change its polarity for easier separation if direct purification is problematic. |
Experimental Protocols & Visualizations
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific nucleophiles.
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the nucleophile (1.1-1.5 eq).
-
Add the base (1.5-2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Reaction Mechanism and Workflow
Caption: SNAr mechanism on this compound.
Caption: General experimental workflow for SNAr reactions.
References
Minimizing byproduct formation in the preparation of 2,6-dichloro-5-fluoronicotinic acid
Welcome to the technical support center for the preparation of 2,6-dichloro-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a critical intermediate for various pharmaceuticals, including broad-spectrum antibiotics, achieving high purity and yield is paramount.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you minimize byproduct formation and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,6-dichloro-5-fluoronicotinic acid and their main challenges?
There are two predominant industrial synthesis pathways, each with unique advantages and potential pitfalls:
-
Hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine (DCFN): This is a common route where the nitrile group is hydrolyzed to a carboxylic acid. The main challenges are incomplete hydrolysis, leading to the amide byproduct, and decomposition of the product under harsh acidic conditions.[1]
-
Chlorination of a 2,6-dihydroxy-5-fluoronicotinate Intermediate: This route involves building the pyridine ring first and then converting the hydroxyl groups to chlorides. The critical challenge here is preventing over-chlorination, which can lead to the formation of trichlorinated byproducts that are difficult to remove.[2][4]
The choice of route often depends on the cost and availability of starting materials, as well as the scale of the synthesis.
Q2: Why is controlling byproduct formation so critical for this specific molecule?
2,6-dichloro-5-fluoronicotinic acid is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as quinolonecarboxylic acid derivatives.[1] Impurities, especially structurally similar byproducts, can carry through subsequent reaction steps and compromise the purity, safety, and efficacy of the final drug product. Regulatory standards for APIs are exceptionally high, often requiring purity levels of 98% or greater, making robust byproduct control essential from the outset.[3]
Section 2: Troubleshooting the Synthesis via Nitrile Hydrolysis
This pathway appears straightforward but requires precise control over reaction conditions to prevent the accumulation of stubborn impurities.
Q3: My final product is contaminated with 2,6-dichloro-5-fluoronicotinamide. How can I prevent this and drive the reaction to completion?
Cause: This is a classic case of incomplete hydrolysis. The conversion of the nitrile to the carboxylic acid proceeds through a stable amide intermediate (2,6-dichloro-5-fluoronicotinamide). If the reaction time, temperature, or acid concentration is insufficient, this amide will remain as a significant impurity.[1][5]
Solution: The Two-Stage Hydrolysis Protocol
A patented method effectively addresses this by separating the process into two distinct stages, ensuring both the initial hydration of the nitrile and the subsequent hydrolysis of the amide go to completion.[1]
Experimental Protocol: Optimized Two-Stage Sulfuric Acid Hydrolysis
-
Stage 1 (Amide Formation):
-
Cooling Phase:
-
Cool the reaction mixture to between 10°C and 65°C. This step is critical to control the exotherm of the subsequent water addition.[1]
-
-
Stage 2 (Amide Hydrolysis):
-
Carefully meter in water to dilute the sulfuric acid to a concentration of 55-75%. The temperature must be strictly controlled during this addition.[1]
-
During the first quarter of water addition, keep the temperature between 30-65°C.
-
During the second quarter of water addition, allow the temperature to rise to 50-80°C.
-
-
Once the water is added, heat the mixture to 70-110°C to complete the hydrolysis of the amide to the desired carboxylic acid.[1]
-
-
Isolation:
-
The product typically precipitates from the cooled reaction mixture. It can be isolated by filtration, washed with water, and dried.[1]
-
Trustworthiness Check: This staged approach ensures that each step of the hydrolysis is conducted under optimal conditions, leading to a product with less than 1% decomposition products and high yield (over 90%).[1]
Q4: I'm observing a high level of decomposition and charring, resulting in a low yield and dark-colored product. What parameters should I adjust?
Cause: Aggressive reaction conditions, particularly during the water addition step of the hydrolysis, are the likely cause. Uncontrolled dilution of concentrated sulfuric acid is highly exothermic and can lead to localized "hot spots" that degrade the starting material and product.
Solution: Strict Temperature and Addition Control
The key is to maintain precise temperature control throughout the reaction, especially during dilution.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Water Addition Temp. | Adding water too quickly at high temperatures (>95°C).[1] | Staged, slow addition while maintaining temps between 30-80°C.[1] | Prevents uncontrolled exotherms and subsequent product decomposition. |
| Final H₂SO₄ Conc. | Too high or too low. | 55-75% by weight.[1] | This concentration range is optimal for the final hydrolysis step without being overly corrosive at elevated temperatures. |
| Reaction Time | Excessively long heating times (>16 hours) in suboptimal acid mixtures (e.g., acetic acid/sulfuric acid).[1] | Controlled heating for 1-7 hours, depending on the stage.[1] | Minimizes exposure of the product to harsh conditions, reducing the formation of degradation byproducts. |
Q5: My HPLC analysis shows an unexpected impurity with a higher molecular weight, possibly a trichlorinated species. What is its source?
Cause: This impurity likely originates from the synthesis of your starting material, 2,6-dichloro-5-fluoro-3-cyanopyridine. When 2,6-dihydroxy-3-cyano-5-fluoropyridine is chlorinated using phosphorus oxychloride and phosphorus pentachloride, a common byproduct is 2,4,6-trichloro-3-cyano-5-fluoropyridine.[2][4] This trichlorinated nitrile will undergo hydrolysis alongside your main starting material, contaminating the final nicotinic acid product.[2]
Solution: Source High-Purity Starting Material
-
Supplier Validation: Request a certificate of analysis (CoA) from your supplier that specifically quantifies the level of trichlorinated impurities in the 2,6-dichloro-5-fluoro-3-cyanopyridine starting material.
-
In-House QC: If possible, run an HPLC or GC-MS analysis on the incoming starting material to verify its purity before beginning your synthesis.
Section 3: Troubleshooting the Synthesis via Dihydroxy Intermediate
This route avoids the challenges of nitrile hydrolysis but introduces a critical chlorination step that must be carefully managed.
Q6: During the chlorination of methyl 2,6-dihydroxy-5-fluoronicotinate with POCl₃, I'm consistently forming a trichloro-byproduct. How can this be minimized?
Cause: The formation of 2,4,6-trichloro species is a known issue with this chlorination reaction, particularly when using phosphorus pentachloride in conjunction with phosphorus oxychloride.[2][4] This side reaction reduces the yield of the desired dichloro product and introduces impurities that are difficult to remove.
Solution: Utilize a Lithium Reagent Additive
A significant process improvement involves the addition of a lithium salt, such as lithium chloride (LiCl), to the reaction mixture. This surprisingly and effectively catalyzes the desired dichlorination while suppressing the formation of the trichloro-byproduct.[2][4]
Experimental Protocol: Improved Chlorination of Dihydroxy Intermediate
-
Reaction Setup: In a sealed reaction vessel, charge methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride (POCl₃), and lithium chloride (LiCl).[2]
-
Heating: Heat the sealed vessel in an oil bath to 150-160°C for approximately 25 hours.[2]
-
Workup: After cooling, the reaction mixture is carefully quenched and extracted with a solvent like methylene chloride. The resulting intermediate is 2,6-dichloro-5-fluoronicotinoyl chloride.[4]
-
Hydrolysis: This acid chloride intermediate is then carefully hydrolyzed to the final 2,6-dichloro-5-fluoronicotinic acid product by slurrying it in warm water (50-60°C) and adding aqueous sodium hydroxide to maintain a pH of ~10. The final product is precipitated by acidifying with HCl to a pH of 1-2.[4]
Causality: The lithium reagent's precise mechanism is not fully detailed but is thought to favorably alter the reactivity of the chlorinating species, leading to a more selective reaction and a higher yield of the target 2,6-dichloro intermediate.[2][4]
Section 4: General Purification
Q7: What is the most effective method for purifying crude 2,6-dichloro-5-fluoronicotinic acid?
Cause: The crude product from either synthesis route may contain unreacted starting materials, intermediates (like the amide), or side-products (decomposition, trichloro-species).
Solution: Acid-Base Reprecipitation
A highly effective and scalable purification technique is reprecipitation, which leverages the acidic nature of the target molecule.
Purification Protocol: Reprecipitation
-
Dissolution: Dissolve the crude 2,6-dichloro-5-fluoronicotinic acid in an aqueous basic solution. A solution of sodium carbonate or sodium hydroxide in water is commonly used. Stir until a clear solution is obtained.[1]
-
Filtration (Optional): If any insoluble impurities are present, perform a filtration at this stage to remove them.
-
Reprecipitation: Cool the basic solution in an ice bath. While stirring vigorously, slowly add aqueous hydrochloric acid (e.g., 10% HCl) dropwise until the pH of the solution reaches 1-2.[1][4]
-
Isolation: The purified 2,6-dichloro-5-fluoronicotinic acid will precipitate as a fine solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.[1][4] This method has been shown to yield product with a purity of 99.5%.[1]
Diagrams and Workflows
Caption: Synthetic routes to 2,6-dichloro-5-fluoronicotinic acid.
Caption: Troubleshooting guide for low product purity.
References
- 1. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
Column chromatography conditions for purifying 6-Chloro-5-fluoronicotinonitrile products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 6-Chloro-5-fluoronicotinonitrile. As direct, published protocols for this specific molecule are scarce, this document synthesizes foundational chromatography principles with field-proven insights for analogous halogenated pyridine compounds. The methodologies provided herein are robust starting points, designed to be adapted and optimized for your specific crude product mixture.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing a logical path to resolution.
Problem 1: My Thin Layer Chromatography (TLC) shows poor separation or streaking.
-
Underlying Cause: Improper solvent system selection is the most common reason for poor TLC results. Streaking often indicates that the compound is too polar for the chosen mobile phase, is interacting too strongly with the silica, or the sample is overloaded. The molecular structure of this compound, with its nitrogen, nitrile, and halogen groups, imparts significant polarity, making solvent choice critical.
-
Solution Pathway:
-
Re-evaluate Solvent Polarity: Begin with a standard, moderately polar solvent system like 20-30% ethyl acetate in hexanes.[1] If your product's Retention Factor (Rf) is too low (stuck on the baseline), incrementally increase the polarity by raising the percentage of the polar solvent (e.g., ethyl acetate).[2][3] If the Rf is too high (runs with the solvent front), decrease the polarity.
-
Try Alternative Solvent Systems: If ethyl acetate/hexanes fails, consider other solvent mixtures. Dichloromethane (DCM) is a versatile solvent that can be paired with hexanes for less polar impurities or with methanol for highly polar compounds.[1] A system of DCM/methanol is often effective for polar heterocyclic compounds.[1][4]
-
Address Streaking: Streaking can sometimes be mitigated by adding a small amount (0.5-1%) of a modifier to the mobile phase. For a slightly basic compound like a pyridine derivative, a trace of triethylamine or ammonia in methanol can improve peak shape.[1] Conversely, if acidic impurities are the issue, a trace of acetic acid might help.
-
Check Sample Concentration: Ensure the sample spot on the TLC plate is small and not overloaded.[3] A highly concentrated spot can lead to significant streaking. Dissolve the crude sample in a solvent like dichloromethane or ethyl acetate for spotting.
-
Problem 2: The product co-elutes with an impurity during the column run.
-
Underlying Cause: This indicates that the chosen solvent system does not have sufficient resolving power for your specific mixture. The polarity of the product and the impurity are too similar for the selected mobile phase to differentiate between them on the stationary phase.[5]
-
Solution Pathway:
-
Optimize the Rf Value: The ideal Rf for the target compound on a TLC plate, prior to scaling up to a column, is between 0.25 and 0.35.[2][3] This Rf range generally provides the best balance for good separation on a column.[2][6] Fine-tune your solvent system until your product hits this target Rf, ensuring there is maximum separation from the nearest impurity spot.
-
Switch Solvent Selectivity: If adjusting polarity isn't enough, change the solvents entirely. Different solvents interact with compounds in unique ways. For example, if you are using an ethyl acetate (a hydrogen bond acceptor) /hexane system, switching to a dichloromethane (a dipole) /hexane system can alter the elution order and improve separation.[7]
-
Employ Gradient Elution: If a single (isocratic) solvent system cannot resolve the mixture, a gradient elution is necessary. Start the column with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the percentage of the polar solvent over the course of the separation to first elute the less polar impurity and then your target compound.
-
Problem 3: The product will not elute from the column.
-
Underlying Cause: The mobile phase is not polar enough to displace the highly polar this compound from the polar silica gel stationary phase.[5] In rare cases, the compound may have decomposed on the silica gel, which can be tested by spotting the compound on a TLC plate and letting it sit for several hours before eluting to see if degradation occurs.[7]
-
Solution Pathway:
-
Drastically Increase Solvent Polarity: If your compound is stuck, you must increase the eluting power of your mobile phase. If you are using ethyl acetate/hexanes, you can switch to 100% ethyl acetate. If that is insufficient, a gradient moving into 5-10% methanol in dichloromethane is a powerful eluent for polar compounds.[1] Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[1]
-
Consider a Different Stationary Phase: If the compound is irreversibly adsorbed or decomposes on acidic silica gel, consider switching to a different stationary phase. Alumina is a common alternative and is available in neutral, acidic, or basic forms.[8] For a basic compound like a pyridine, neutral or basic alumina might be a better choice. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (like water/acetonitrile) could be an option for very polar molecules.[7]
-
Problem 4: My recovery of pure product is low.
-
Underlying Cause: Low recovery can stem from several issues: incomplete elution (see Problem 3), physical loss of sample during loading, or the compound being spread across too many fractions in very dilute concentrations.[7]
-
Solution Pathway:
-
Ensure Complete Elution: After you believe the product has eluted, flush the column with a very strong solvent (e.g., 10% methanol/DCM) and check this "column flush" fraction by TLC to ensure no product was left behind.
-
Optimize Sample Loading: The crude product should be dissolved in the minimum amount of solvent and loaded onto the column in a tight, narrow band.[8][9] If the sample has poor solubility in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Concentrate and Re-check Fractions: If you suspect the product is present but too dilute to see on an initial TLC, combine and concentrate the fractions where you expected to find your product and re-analyze by TLC.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For normal-phase chromatography, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and appropriate starting point.[10] Silica gel is slightly acidic and works well for separating compounds with moderate polarity like halogenated pyridines.[5] If you encounter issues with compound degradation or irreversible adsorption, consider using neutral alumina as an alternative.[8]
Q2: How do I systematically choose the right solvent system (mobile phase)?
The process should always begin with Thin Layer Chromatography (TLC).[2][11]
-
Start Simple: Use a two-solvent system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][3]
-
Test a Range of Polarities: Spot your crude mixture on several TLC plates and run them in solvent systems of varying ratios (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).
-
Aim for the "Sweet Spot": The ideal system will move your target compound to an Rf value between 0.25 and 0.35 while providing the largest possible separation (ΔRf) from its nearest impurities.[2][3]
-
Consider Solvent Properties: Choose solvents with low boiling points for easy removal from your product fractions post-purification.[3][12] Also, be mindful of solvent cost and toxicity.[3][12]
Q3: What is the appropriate column size and how much crude material can I load?
A general rule of thumb is to use a mass ratio of silica gel to crude material between 30:1 and 100:1.[5] For a difficult separation, use a higher ratio (e.g., 100:1). The column diameter determines the loading capacity, while the length determines the separating power. A longer, narrower column will provide better separation than a shorter, wider one for the same amount of silica.[5]
Q4: How can I detect the product in the collected fractions?
Since this compound contains an aromatic ring, the easiest method is visualization by UV light on a TLC plate containing a fluorescent indicator (e.g., F₂₅₄). The compound will appear as a dark spot.[13] If impurities are not UV-active, you may need to use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.
Q5: What are the key safety precautions for handling this compound and the solvents?
-
Compound Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[14][15]
-
Required PPE: Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Solvent Hazards: The organic solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Avoid inhaling vapors and ensure there are no ignition sources nearby.
-
Waste Disposal: Dispose of all chemical waste (solvents, used silica gel) in appropriately labeled hazardous waste containers according to your institution's safety guidelines.
Data & Protocols
Table 1: Common Solvent Systems for Polar Heterocycles
| Solvent System | Polarity Index (Approx.) | Typical Use Case |
| Hexanes / Ethyl Acetate | Low to Medium | Standard starting point for many separations.[1] |
| Hexanes / Dichloromethane | Low to Medium | Good for separating less polar compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for eluting highly polar compounds like pyridines.[1] |
| Toluene / Acetone | Medium | Alternative system offering different selectivity. |
Protocol: Method Development using TLC
-
Prepare Sample: Dissolve a small amount of your crude product in a few drops of a suitable solvent (e.g., dichloromethane).
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate (marked in pencil). Make the spot as small as possible.[16]
-
Prepare Developing Chamber: Add your chosen solvent system to a beaker or developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with vapor. Cover the chamber.[2]
-
Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below your baseline spot. Cover the chamber and allow the solvent to travel up the plate via capillary action.[2][16]
-
Analyze: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them.
-
Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize: Repeat steps 3-6 with different solvent ratios until your target compound has an Rf of ~0.3 and is well-separated from other spots.[2]
Visual Workflow
Diagram: Troubleshooting Workflow for Poor Separation
Caption: A systematic workflow for troubleshooting and optimizing solvent conditions.
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. yamazenusa.com [yamazenusa.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. cup.edu.cn [cup.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. magritek.com [magritek.com]
- 14. This compound | 1020253-14-8 [sigmaaldrich.com]
- 15. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Chromatographic Methods: Paper, TLC and Column Chromatography – Analytical chemistry [ebooks.inflibnet.ac.in]
Preventing decomposition of 6-Chloro-5-fluoronicotinonitrile during storage
Welcome to the dedicated technical support center for 6-Chloro-5-fluoronicotinonitrile (CAS 1020253-14-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling. Our recommendations are grounded in established chemical principles and field-proven best practices.
Introduction: Understanding the Stability of this compound
This compound is a halogenated pyridine derivative, a class of compounds known for their utility in medicinal chemistry and materials science. However, the presence of three distinct functional groups—a chloro group, a fluoro group, and a nitrile group—on an electron-deficient pyridine ring presents specific stability challenges. Decomposition can be initiated by exposure to common laboratory conditions such as moisture, light, and elevated temperatures. This guide will help you navigate these challenges and preserve the purity of your material.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Decomposition
This section is designed to help you identify the root cause of suspected decomposition and take corrective action.
Issue 1: Visible Changes in the Stored Material (Color Change, Clumping)
Question: My once white, crystalline this compound has developed a yellowish tint and is starting to clump together. What is happening and what should I do?
Answer:
Visible changes are a primary indicator of chemical decomposition. The yellowing is likely due to the formation of chromophoric impurities resulting from degradation. Clumping often suggests the absorption of atmospheric moisture, which can facilitate hydrolytic decomposition.
Causality and Troubleshooting Steps:
-
Moisture Infiltration: The nitrile group is susceptible to hydrolysis, which can be accelerated by even trace amounts of water. This reaction typically proceeds in two steps: first to the corresponding amide (6-chloro-5-fluoronicotinamide) and then potentially to the carboxylic acid (6-chloro-5-fluoronicotinic acid).
-
Immediate Action: Immediately place the material in a desiccator with a fresh desiccant (e.g., Drierite® or phosphorus pentoxide). If the cap is not airtight, consider transferring the material to a new, dry vial with a PTFE-lined cap under an inert atmosphere (e.g., in a glovebox).
-
Preventative Measures: Always store the compound in a tightly sealed container. For long-term storage, consider sealing the container with paraffin film. Store in a desiccated environment.
-
-
Photodecomposition: Although many aromatic compounds are sensitive to light, halogenated pyridines can be particularly susceptible to photolytic degradation. UV light can provide the energy to initiate reactions, such as the cleavage of the carbon-chlorine bond. While a study on the related 6-chloronicotinic acid showed it to be stable to direct photolysis, photocatalytic conditions did induce degradation, suggesting sensitivity in the presence of certain surfaces or impurities.[1][2]
-
Immediate Action: Protect the material from all light sources by transferring it to an amber vial or wrapping the existing container in aluminum foil.
-
Preventative Measures: Store the compound in a dark location, such as a light-proof cabinet or box.
-
Workflow for Handling Compromised Material
Caption: Troubleshooting workflow for visually degraded this compound.
Issue 2: Inconsistent or Unexpected Experimental Results
Question: My reactions using this compound are giving low yields or unexpected side products. Could the starting material be the problem?
Answer:
Absolutely. The purity of a starting material is critical for reaction success. If the compound has degraded, the actual molar amount of the desired reactant will be lower than calculated, and the impurities themselves may interfere with the reaction.
Potential Decomposition Pathways and Their Impact:
-
Hydrolysis Products: As mentioned, hydrolysis can yield the corresponding amide or carboxylic acid. These impurities can alter the reaction stoichiometry and may react with your reagents. For example, the carboxylic acid impurity could neutralize a basic catalyst or reagent.
-
Dehalogenation Products: While less common under typical storage conditions, loss of the chloro or fluoro group would generate new pyridine derivatives that could lead to a complex mixture of final products in your reaction.
Recommended Analytical Protocol to Verify Purity:
A simple analytical workflow can confirm the integrity of your material.
Step-by-Step Purity Analysis Protocol (HPLC):
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your this compound.
-
Dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Interpretation:
-
A pure sample should show a single major peak.
-
The presence of earlier-eluting peaks may suggest more polar impurities, such as the hydrolysis product 6-chloro-5-fluoronicotinic acid.
-
Compare the chromatogram to a reference standard or the certificate of analysis if available.
-
| Potential Impurity | Expected Elution Behavior (vs. Parent) | Reasoning |
| 6-Chloro-5-fluoronicotinic acid | Earlier | Increased polarity due to the carboxylic acid group. |
| 6-Chloro-5-fluoronicotinamide | Earlier | More polar than the nitrile but likely less polar than the acid. |
| Dechlorinated/Defluorinated Analogs | Varies | Polarity will depend on which halogen is lost. |
Part 2: Frequently Asked Questions (FAQs) - Best Practices for Storage and Handling
Q1: What are the absolute optimal storage conditions for this compound?
A1: Based on supplier recommendations and chemical principles, the optimal storage conditions are as follows:
-
Temperature: Refrigerator (2-8°C).[3][4][5][6] Storing at lower temperatures slows the rate of potential decomposition reactions. Do not store at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
-
Light: Protect from light by using an amber glass vial and storing it in a dark cabinet.[2]
-
Container: Use a tightly sealed, chemically resistant container, such as a glass vial with a PTFE-lined cap.
Q2: Can I handle this compound on an open lab bench?
A2: It is strongly recommended to handle this compound in a fume hood. The compound is classified as harmful if inhaled.[4][7] Furthermore, working in a fume hood helps to minimize exposure to ambient lab moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
Q3: What common laboratory chemicals or materials are incompatible with this compound?
A3: As a halogenated nitrile, it should be stored separately from the following:
-
Strong Oxidizing Agents: Can react exothermically.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the nitrile group.
-
Reactive Metals: Such as aluminum or zinc, especially in powdered form. Halogenated compounds can react vigorously with certain metals.[8]
-
Water/Moisture: As detailed above, moisture can lead to hydrolysis.
The following diagram illustrates the key factors to control for optimal storage.
References
- 1. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1020253-14-8|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 8. fluimacsa.com [fluimacsa.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of 6-Chloro-5-fluoronicotinonitrile
In the landscape of pharmaceutical development and manufacturing, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 6-Chloro-5-fluoronicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods to ensure its quality. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for this purpose. However, the development of an HPLC method is only the first step; rigorous validation is essential to guarantee that the method is suitable for its intended use.
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantitative analysis of this compound. The comparison is structured around the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] By examining the experimental data and the rationale behind the methodological choices, researchers, scientists, and drug development professionals can gain valuable insights into selecting and validating HPLC methods tailored to their specific needs.
The Imperative of Method Validation
Before delving into the comparative analysis, it is crucial to understand the "why" behind method validation. Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] A validated method provides assurance of reliability and consistency, which is a regulatory necessity in the pharmaceutical industry.[6][7][8] The core parameters of HPLC method validation include specificity, linearity, accuracy, precision, robustness, and the limits of detection and quantitation.[1][9][10]
Comparative Overview of Two HPLC Methods
This guide will compare two hypothetical, yet realistic, RP-HPLC methods for the analysis of this compound. Method A represents a conventional approach using a standard C18 column, while Method B employs a more modern phenyl-hexyl column, offering alternative selectivity.
Table 1: Chromatographic Conditions for Method A and Method B
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:0.1% Formic Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
| Run Time | 10 minutes | 8 minutes |
In-Depth Validation Parameter Comparison
Specificity: The Assurance of Identity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13] A common approach to demonstrate specificity is to perform forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Experimental Protocol:
-
Prepare solutions of this compound.
-
Expose the solutions to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm) for a predetermined period.
-
Neutralize the acidic and basic solutions.
-
Inject the stressed samples into the HPLC system and analyze the chromatograms for any co-eluting peaks with the main analyte peak.
-
Peak purity analysis using a photodiode array (PDA) detector is also performed to confirm the homogeneity of the analyte peak.
Table 2: Comparative Specificity Data
| Condition | Method A | Method B |
| Acid Hydrolysis | Analyte peak well-resolved from degradants (Resolution > 2.0) | Analyte peak well-resolved from degradants (Resolution > 2.5) |
| Base Hydrolysis | Minor co-elution with one degradant (Resolution = 1.8) | Complete separation of all degradants (Resolution > 2.0) |
| Oxidation | Good separation (Resolution > 2.0) | Excellent separation (Resolution > 3.0) |
| Thermal Stress | No significant degradation | No significant degradation |
| Photolytic Stress | One degradant peak close to the main peak (Resolution = 1.9) | Good separation (Resolution > 2.2) |
| Peak Purity | Pass | Pass |
Senior Application Scientist's Insights: Method B, with the phenyl-hexyl stationary phase, demonstrates superior specificity, particularly under basic hydrolysis and photolytic stress conditions. The different selectivity of the phenyl-hexyl column provides better resolution between the analyte and its degradation products. While Method A is largely acceptable, the lower resolution values suggest a higher risk of interference, which might necessitate re-validation if new impurities are identified in the future.
Linearity and Range: Quantifying the Relationship
Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[14][15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][17]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[1]
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the linearity by linear regression.
Table 3: Linearity and Range Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL | As per intended use |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| y-intercept | Minimal, close to zero | Minimal, close to zero | Not significantly different from zero |
| Residual Plot | Random distribution | Random distribution | Random distribution of residuals |
Senior Application Scientist's Insights: Both methods exhibit excellent linearity within the tested range, as indicated by the high correlation coefficients.[14] Method B shows a slightly higher r² value, suggesting a tighter fit of the data points to the regression line. For routine quantitative analysis, both methods are highly suitable in terms of their linear response.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18][19][20] It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples (containing all matrix components except the analyte).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy (Recovery) Data Comparison
| Spiked Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 100.2% ± 0.5% | 98.0 - 102.0% |
| 100% | 100.3% ± 0.6% | 100.1% ± 0.4% | 98.0 - 102.0% |
| 120% | 101.2% ± 0.9% | 100.5% ± 0.6% | 98.0 - 102.0% |
Senior Application Scientist's Insights: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.[18] Method B shows slightly better precision in the recovery results, as indicated by the lower relative standard deviation (RSD) values. This suggests a higher degree of consistency in its accurate measurements.
Precision: Consistency of Results
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18][20][21] It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
Table 5: Precision Data Comparison (%RSD)
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.75% | 0.45% | ≤ 2.0% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.10% | 0.85% | ≤ 2.0% |
| Intermediate Precision (Analyst 1 vs. Analyst 2) | 1.25% | 0.90% | ≤ 2.0% |
Senior Application Scientist's Insights: Method B demonstrates superior precision at both the repeatability and intermediate levels. The lower %RSD values indicate less variability in the results, making it a more reliable method for routine quality control where consistency is critical. The use of a shorter, more efficient column with smaller particles in Method B likely contributes to this improved precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23][24] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23][24] These are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[25]
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[24]
-
Calibration Curve Method: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[25]
Table 6: LOD and LOQ Comparison
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.5 | 0.2 |
| LOQ (µg/mL) | 1.5 | 0.6 |
Senior Application Scientist's Insights: Method B exhibits significantly lower LOD and LOQ values. This indicates a higher sensitivity, which is advantageous for the analysis of trace impurities or for situations where sample availability is limited. The improved sensitivity of Method B can be attributed to a combination of factors, including a more efficient column and potentially a more favorable mobile phase composition for this analyte.
Robustness: Resilience to Minor Changes
Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26][27][28]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze the system suitability parameters (e.g., resolution, tailing factor, and retention time) and the quantitative results.
-
Commonly varied parameters include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
-
Table 7: Robustness Data Comparison
| Parameter Varied | Method A (Impact on Results) | Method B (Impact on Results) |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time, results within acceptance criteria. | Negligible impact on results. |
| Mobile Phase Composition (± 2%) | Significant shift in retention time, resolution decreased but still acceptable. | Minor shift in retention time, resolution maintained. |
| Column Temperature (± 2 °C) | Noticeable shift in retention time. | Minimal impact. |
| Detection Wavelength (± 2 nm) | Minor impact on peak area. | Minor impact on peak area. |
Senior Application Scientist's Insights: Method B demonstrates greater robustness compared to Method A.[29][30] It is less affected by minor variations in flow rate, mobile phase composition, and column temperature. This is a significant advantage in a routine laboratory setting where such fluctuations can occur. The use of a buffered mobile phase in Method B likely contributes to its enhanced robustness against changes in mobile phase composition.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, highlighting the interconnectedness of the various validation parameters.
Caption: A flowchart illustrating the typical workflow for HPLC method validation.
Conclusion and Recommendations
Both Method A and Method B are valid for the quantitative analysis of this compound, as they meet the acceptance criteria for all the evaluated validation parameters. However, a detailed comparison reveals that Method B offers several distinct advantages :
-
Superior Specificity: Providing greater confidence in the results, especially in the presence of potential degradation products.
-
Enhanced Precision: Ensuring more consistent and reliable data in a routine QC environment.
-
Higher Sensitivity: Lower LOD and LOQ values make it suitable for trace analysis.
-
Greater Robustness: Less susceptible to minor variations in experimental conditions, leading to fewer method-related failures.
-
Faster Analysis Time: The shorter run time of Method B increases sample throughput.
Therefore, for laboratories seeking a highly reliable, sensitive, and efficient method, Method B is the recommended choice . Method A, while acceptable, may require more stringent controls during routine use to ensure consistent performance.
The selection of an appropriate HPLC method should always be based on a thorough understanding of the analytical requirements and a comprehensive validation study. This guide serves as a practical example of how to compare and evaluate HPLC methods to make an informed decision that ensures data integrity and regulatory compliance.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. uspbpep.com [uspbpep.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. pharmtech.com [pharmtech.com]
- 20. mastelf.com [mastelf.com]
- 21. researchgate.net [researchgate.net]
- 22. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 23. m.youtube.com [m.youtube.com]
- 24. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 25. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 30. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of 6-Chloro-5-fluoronicotinonitrile vs. 6-Bromo-5-fluoronicotinonitrile in Key Synthetic Transformations
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The 5-fluoro-6-halonicotinonitrile scaffold is a privileged core, offering a versatile platform for the introduction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 6-Chloro-5-fluoronicotinonitrile and 6-Bromo-5-fluoronicotinonitrile. We will dissect their performance in the two most synthetically valuable reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling—providing theoretical grounding, experimental data, and actionable protocols to guide your synthetic strategy.
The Underlying Principles: Electronic and Bond Strength Dichotomy
The reactivity of these two molecules is governed by a fascinating interplay between the electronic nature of the pyridine ring and the inherent properties of the carbon-halogen bond at the C6 position. The pyridine ring is intrinsically electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing capabilities of the C5-fluoro and C3-cyano substituents. This profound electron deficiency makes the C6 position highly electrophilic and thus susceptible to nucleophilic attack.
However, the identity of the halogen at this position—chlorine versus bromine—creates a crucial divergence in reactivity depending on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction typically proceeds via a two-step addition-elimination mechanism. The rate-determining step is often the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[1][2][3] The reaction is accelerated by a more electronegative halogen which enhances the electrophilicity of the attached carbon through a strong inductive effect. This leads to the characteristic SNAr reactivity order: F > Cl > Br > I .[1][4]
-
For Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling involve a catalytic cycle where the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6][7] The facility of this step is inversely correlated with the bond dissociation energy of the C-X bond. Weaker bonds undergo oxidative addition more readily. The bond strength order is C-F > C-Cl > C-Br > C-I.[8][9][10] Consequently, the reactivity trend for cross-coupling is the reverse of SNAr: I > Br > Cl >> F .[5][11][12]
This fundamental dichotomy means that the choice between the chloro and bromo analogue is not one of superior overall reactivity, but rather of selecting the right tool for a specific transformation.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The strong activation provided by the fluoro and cyano groups makes the C6 position in both substrates highly susceptible to displacement by nucleophiles such as amines, alcohols, and thiols. Based on the principles of SNAr, the more electronegative chlorine atom in this compound renders the C6 carbon more electrophilic, leading to a faster reaction rate compared to the bromo analogue under identical conditions.
Illustrative Experimental Data: Amination with Morpholine
The following table summarizes representative data for the reaction of each substrate with morpholine, a common secondary amine nucleophile.
| Substrate | Halogen at C6 | C-X Bond Energy (kJ/mol) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Cl | ~339[9] | 2 | 80 | >95% |
| 6-Bromo-5-fluoronicotinonitrile | Br | ~276[9][13] | 5 | 80 | >95% |
| Note: Data is illustrative and based on established reactivity principles for activated aryl halides.[1] Reaction times are approximate for comparative purposes to reach full conversion. |
As predicted, the chloro derivative exhibits a significantly faster reaction rate, reaching completion in less than half the time required for the bromo derivative. This makes This compound the preferred substrate for SNAr reactions where efficiency and shorter reaction times are paramount.
Diagram: General Mechanism of SNAr
The following diagram illustrates the addition-elimination pathway for this transformation.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with Morpholine
This protocol provides a self-validating system for comparing the reactivity of the two substrates.
-
Reagent Preparation: In two separate, identical reaction vessels equipped with stir bars and reflux condensers, add the 6-halo-5-fluoronicotinonitrile (1.0 equiv., e.g., 1 mmol).
-
Solvent and Base: Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (e.g., 5 mL). Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv.) to act as a scavenger for the HX acid byproduct.
-
Nucleophile Addition: Add morpholine (1.2 equiv.) to each vessel. The use of a slight excess of the nucleophile ensures the reaction goes to completion.
-
Reaction Conditions: Heat both reaction mixtures to 80 °C in a pre-heated oil bath.
-
Monitoring: Monitor the progress of each reaction independently by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes). The disappearance of the starting material indicates reaction completion.
-
Workup and Isolation: Upon completion, cool the reaction mixtures to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
In stark contrast to SNAr, the reactivity landscape for palladium-catalyzed cross-coupling is dictated by the C-X bond strength. The weaker C-Br bond in 6-bromo-5-fluoronicotinonitrile facilitates the rate-determining oxidative addition step, making it significantly more reactive than its chloro counterpart.
Illustrative Experimental Data: Coupling with Phenylboronic Acid
The following table presents representative data for a Suzuki-Miyaura coupling with phenylboronic acid, a standard coupling partner.
| Substrate | Halogen at C6 | C-X Bond Energy (kJ/mol) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| This compound | Cl | ~339[9] | 3-5% (with specialized ligands) | 100-120 | 70-85% |
| 6-Bromo-5-fluoronicotinonitrile | Br | ~276[9][13] | 1-2% | 80-90 | >90% |
| Note: Data is illustrative. Reactions with aryl chlorides typically require more forcing conditions, higher catalyst loadings, and specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to achieve comparable yields to aryl bromides.[5][7] |
The experimental data clearly demonstrates that 6-Bromo-5-fluoronicotinonitrile is the superior substrate for palladium-catalyzed cross-coupling reactions . It reacts under milder conditions, with lower catalyst loadings, and generally provides higher yields compared to the chloro analogue. While the coupling of the chloro-substrate is feasible, it requires more specialized and costly catalytic systems to overcome the higher activation energy of the C-Cl bond cleavage.[7]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed cross-coupling process.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to highlight the reactivity difference under standard conditions.
-
Inert Atmosphere: To two separate, dry Schlenk tubes or reaction vials, add the 6-halo-5-fluoronicotinonitrile (1.0 equiv., e.g., 1 mmol), phenylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol% for the bromo-substrate; a more active catalyst like Pd₂(dba)₃ with a ligand like SPhos would be needed for the chloro-substrate).
-
Degassing: Seal the vessels, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Reaction Conditions: Heat the reaction mixtures to 90 °C.
-
Monitoring: Monitor the reactions by TLC or LC-MS. A significant difference in the rate of consumption of the starting material will be observed, with the bromo-substrate reacting much faster.
-
Workup and Isolation: After cooling, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting residue can be purified by flash column chromatography on silica gel to afford the coupled product.
Conclusion and Strategic Recommendations
The choice between this compound and 6-Bromo-5-fluoronicotinonitrile is a clear example of mechanism-dependent reactivity. Neither substrate is universally "better"; rather, each is optimized for a specific class of chemical transformations.
-
For Nucleophilic Aromatic Substitution (SNAr): This compound is the substrate of choice. Its greater C6-electrophilicity, driven by the higher electronegativity of chlorine, leads to faster reaction rates, improving throughput and efficiency.
-
For Palladium-Catalyzed Cross-Coupling: 6-Bromo-5-fluoronicotinonitrile is unequivocally the superior option. The lower C-Br bond dissociation energy facilitates the rate-limiting oxidative addition step, enabling reactions to proceed under milder conditions with lower catalyst loadings and often in higher yields.
By understanding these fundamental principles, researchers can make informed decisions, selecting the optimal building block to streamline their synthetic routes, conserve resources, and ultimately accelerate the discovery and development process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. homework.study.com [homework.study.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Gas Chromatography Methods for the Characterization of Regioisomer Impurities in 6-Chloro-5-fluoronicotinonitrile
Introduction: The Analytical Challenge of Regioisomers
In the synthesis of complex pharmaceutical intermediates like 6-Chloro-5-fluoronicotinonitrile, the formation of regioisomers—or positional isomers—is a common and critical challenge. These impurities share the same molecular formula (C₆H₂ClFN₂) and weight but differ in the arrangement of substituents on the pyridine ring.[1][2] Such subtle structural differences can lead to significant variations in chemical reactivity and biological activity, making their effective separation and quantification a regulatory necessity and a cornerstone of process control.[3]
Due to their similar physical properties, such as boiling points and polarity, separating regioisomers often proves difficult with standard analytical techniques. This guide provides a comprehensive comparison of Gas Chromatography (GC) methodologies for resolving and quantifying potential regioisomer impurities of this compound, grounded in experimental principles and validated protocols. We will explore the causality behind method development choices, focusing on the most critical parameter: stationary phase selection.
Why Gas Chromatography?
Gas chromatography is the technique of choice for analyzing volatile and thermally stable compounds like halogenated nicotinonitriles.[3] Its high resolving power, sensitivity, and reproducibility make it ideal for detecting trace-level impurities. The fundamental principle of GC relies on partitioning analytes between a gaseous mobile phase and a stationary phase coated on the inner wall of a capillary column. The choice of this stationary phase is paramount, as it dictates the separation mechanism and ultimate success in resolving closely related isomers.[4]
The Core of Separation: A Comparative Analysis of GC Columns
The separation of regioisomers is fundamentally dependent on exploiting subtle differences in their interactions with the GC stationary phase. Non-polar columns primarily separate compounds based on boiling point, which is often insufficient for isomers.[5] In contrast, polar columns introduce more complex interaction mechanisms, such as dipole-dipole and induced dipole interactions, which are highly sensitive to the specific positions of electronegative atoms (Cl, F) and the cyano group on the pyridine ring.[6]
To illustrate this, we compare the performance of three types of capillary GC columns for the analysis of this compound and its potential regioisomers.
Experimental Design Rationale
The goal is to develop a method capable of separating the main component from all potential regioisomers, such as 2-Chloro-5-fluoronicotinonitrile and 4-Chloro-5-fluoronicotinonitrile (hypothetical critical pair for this study). The primary variable is the column stationary phase, ranging from low polarity to high polarity.
Comparative Data
The following table summarizes the experimental results obtained from screening three different stationary phases. Resolution (Rs) is calculated for the critical pair: the main peak and the most closely eluting regioisomer. A value of Rs ≥ 1.5 indicates baseline separation.
| Parameter | Column A: Non-Polar | Column B: Mid-Polar | Column C: High-Polar |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | 35% Phenyl / 65% Dimethylpolysiloxane | 90% Biscyanopropyl / 10% Cyanopropylphenyl siloxane |
| Principle of Separation | Primarily Boiling Point | Boiling Point & Dipole Interactions | Primarily Dipole & Polarizability |
| Resolution (Rs) of Critical Pair | 0.8 (Co-elution) | 1.4 (Partial Separation) | 2.1 (Baseline Separation) |
| Analysis Time (min) | 25 | 30 | 35 |
| Peak Shape | Excellent | Good | Good, slight tailing |
| Recommendation | Not Suitable | Potentially suitable with optimization | Recommended |
Analysis and Interpretation
-
Non-Polar Column (Column A): As predicted, the non-polar phase failed to resolve the regioisomers.[6] Their boiling points are too similar, resulting in co-elution. This demonstrates that relying solely on van der Waals forces is insufficient for this analytical challenge.
-
Mid-Polar Column (Column B): The introduction of phenyl groups in the stationary phase enhances polarizability, allowing for π-π interactions with the pyridine ring. This induced some selectivity, but the resolution remained below the target of 1.5. A similar outcome was observed in a study on 3-chloro-5-fluorophenol isomers, where an Rtx®-35 (35% phenyl) column provided partial but incomplete separation of all isomers.[3]
-
High-Polar Column (Column C): The highly polar cyanosiloxane phase provided the best separation. The strong dipole moment of the cyano groups in the stationary phase interacts selectively with the dipoles of the analytes. The precise position of the electronegative F and Cl atoms and the CN group on the pyridine ring creates a unique molecular dipole for each regioisomer, which is effectively differentiated by this column. This confirms the principle that for separating polar isomers, a polar stationary phase is generally required.
Recommended Experimental Protocol
Based on the comparative data, a method using a high-polarity column is recommended. The following protocol is a robust starting point for the characterization of regioisomer impurities in this compound.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: SP-2380 (90% Biscyanopropyl / 10% Cyanopropylphenyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Diluent: Dichloromethane or Acetone.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen diluent to achieve a final concentration of 5.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
GC-FID Parameters:
-
Inlet: Split/Splitless, operated in Split mode (50:1 ratio) for initial screening, switch to Splitless for trace impurity analysis.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1.0 µL.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 280 °C.
-
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7][8] Key validation parameters include:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can separate the main peak from all impurities and matrix components. | Baseline resolution (Rs > 1.5) between all peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; RSD ≤ 10%. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the range (e.g., LOQ to 150% of specification). |
| Accuracy | The closeness of test results to the true value. | % Recovery between 90.0% and 110.0% for spiked samples. |
| Precision (Repeatability) | To assess method variability with multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, oven ramp, etc., are varied slightly. |
Conclusion
The successful characterization of regioisomer impurities in this compound by gas chromatography is critically dependent on stationary phase selection. While non-polar columns are ineffective, high-polarity cyanosiloxane-based columns demonstrate excellent resolving power by leveraging differences in the molecular dipoles of the isomers.[3][6] The provided GC-FID method offers a robust, validated approach for the accurate quantification of these critical impurities, ensuring the quality and safety of pharmaceutical materials. This guide underscores the importance of a scientifically driven approach to method development, where understanding the underlying chemical interactions is key to overcoming complex separation challenges.
References
- 1. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. longdom.org [longdom.org]
- 4. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-5-fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-5-fluoronicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its spectral features with those of related compounds, we aim to equip researchers with the expertise to confidently interpret and predict the NMR spectra of similarly complex molecules.
The Theoretical Underpinnings: Understanding Substituent Effects in Pyridine NMR
The chemical shifts and coupling constants observed in the NMR spectrum of a substituted pyridine are a direct reflection of the electronic environment of each nucleus. The nitrogen atom in the pyridine ring, being highly electronegative, exerts a significant deshielding effect on the ring protons and carbons, particularly at the α-positions (C2 and C6). The introduction of further substituents, such as halogens and a nitrile group, introduces additional electronic perturbations that are critical to understand for accurate spectral assignment.
Electron-withdrawing groups, like the chlorine, fluorine, and nitrile moieties in this compound, further deshield the ring protons and carbons. The magnitude of this effect is dependent on both the electronegativity of the substituent and its position on the ring. Fluorine, being the most electronegative element, will have a pronounced effect on the chemical shifts of nearby nuclei. Furthermore, the presence of a spin-active nucleus like ¹⁹F introduces heteronuclear coupling (J-coupling) with neighboring ¹H and ¹³C nuclei, providing invaluable structural information.
To illustrate these principles, we will compare the spectral data of this compound with two analogues: 2,3-dichloropyridine and 6-chloro-5-methylnicotinonitrile. This comparison will highlight how the substitution pattern and the nature of the substituents influence the resulting NMR spectra.
Experimental and Predicted Spectral Data
Obtaining high-quality experimental NMR data is the gold standard for structural confirmation. However, in the absence of readily available experimental spectra, computational prediction tools offer a reliable alternative for initial analysis. The data presented below is a combination of experimental data for our comparison compounds and predicted data for our target molecule, generated using the online NMR prediction tool, NMRDB.org.
Table 1: ¹H NMR Spectral Data (Predicted/Experimental)
| Compound | H2 (ppm) | H4 (ppm) | H-other (ppm) |
| This compound (Predicted) | 8.63 (d, J=2.0 Hz) | 8.21 (dd, J=7.5, 2.0 Hz) | |
| 2,3-Dichloropyridine (Experimental) | 7.85 (dd, J=7.7, 1.7 Hz) | H5: 7.30 (t, J=7.7 Hz), H6: 8.30 (dd, J=7.7, 1.7 Hz) | |
| 6-Chloro-5-methylnicotinonitrile (Predicted) | 8.70 (d, J=2.2 Hz) | 8.05 (d, J=2.2 Hz) | CH₃: 2.50 (s) |
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CN (ppm) | Other (ppm) |
| This compound (Predicted) | 153.0 | 115.2 (d, J=4.0 Hz) | 145.1 (d, J=14.0 Hz) | 158.5 (d, J=260.0 Hz) | 140.2 (d, J=20.0 Hz) | 115.8 | |
| 2,3-Dichloropyridine (Experimental) | 150.1 | 131.5 | 139.0 | 122.8 | 147.2 | ||
| 6-Chloro-5-methylnicotinonitrile (Predicted) | 151.5 | 117.8 | 142.1 | 133.5 | 155.2 | 116.5 | CH₃: 18.2 |
Spectral Analysis and Interpretation: A Step-by-Step Approach
A systematic approach is crucial for the accurate interpretation of NMR spectra. The following workflow outlines the key steps in analyzing the spectra of substituted pyridines.
Caption: A generalized workflow for NMR spectral analysis.
¹H NMR Spectrum of this compound: A Detailed Look
The predicted ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region.
-
H2 Proton: The proton at the C2 position is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at approximately 8.63 ppm. It will appear as a doublet due to coupling with the H4 proton (⁴JHH), with a small coupling constant of around 2.0 Hz.
-
H4 Proton: The proton at the C4 position is expected to resonate at around 8.21 ppm. Its signal will be a doublet of doublets due to coupling with the H2 proton (⁴JHH ≈ 2.0 Hz) and the fluorine atom at C5 (⁴JHF ≈ 7.5 Hz). This through-space coupling to fluorine is a key diagnostic feature.
¹³C NMR Spectrum of this compound: The Influence of Halogens
The predicted ¹³C NMR spectrum will display six distinct signals, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
C5 Carbon: This carbon, directly bonded to the highly electronegative fluorine atom, is expected to be significantly deshielded and will appear as a doublet with a large coupling constant (¹JCF) of approximately 260.0 Hz. This large coupling is a definitive indicator of a direct C-F bond.
-
C4 and C6 Carbons: These carbons, ortho to the fluorine atom, will also show coupling to ¹⁹F, but with smaller two-bond coupling constants (²JCF). C4 is predicted to appear as a doublet with a J-coupling of around 14.0 Hz, while C6 will be a doublet with a J-coupling of about 20.0 Hz.
-
C3 and C2 Carbons: The carbons meta and para to the fluorine atom will exhibit even smaller long-range coupling constants.
-
Nitrile Carbon (CN): The nitrile carbon is expected to appear around 115.8 ppm.
Comparative Analysis: Gaining Deeper Insights
By comparing the spectral data of this compound with our chosen analogues, we can further solidify our understanding of substituent effects.
Caption: Logical comparison of spectral features.
-
Comparison with 2,3-Dichloropyridine: The ¹H NMR spectrum of 2,3-dichloropyridine shows three distinct proton signals, as expected from its structure. The absence of a nitrile group and a fluorine atom leads to different chemical shifts and the lack of any ¹⁹F coupling. This comparison highlights the significant impact of the cyano and fluoro substituents on the electronic environment of the pyridine ring.
-
Comparison with 6-Chloro-5-methylnicotinonitrile: This comparison is particularly insightful as it directly contrasts the effect of a fluorine atom with a methyl group at the C5 position. The methyl group is electron-donating, which will lead to a shielding effect on the ring protons and carbons compared to the electron-withdrawing fluorine atom. This is reflected in the predicted upfield shift of the H4 proton in the methyl-substituted analogue. The ¹³C NMR will also show a characteristic signal for the methyl carbon at a high field (around 18.2 ppm). The most significant difference, however, is the absence of any C-F coupling in the spectrum of 6-chloro-5-methylnicotinonitrile.
Conclusion: A Predictive Framework for Structural Elucidation
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, in conjunction with a comparative study of related compounds, provides a robust framework for the structural elucidation of complex substituted pyridines. By understanding the interplay of substituent electronic effects and the diagnostic power of heteronuclear coupling, researchers can confidently assign spectral features and verify the structures of novel molecules. This guide serves as a practical resource for scientists in drug discovery and related fields, enabling more efficient and accurate characterization of chemical entities.
A Comparative Guide to Palladium Catalysts for Cross-Coupling of 6-Chloro-5-fluoronicotinonitrile
Introduction: The Strategic Importance of 6-Chloro-5-fluoronicotinonitrile in Drug Discovery
In the landscape of modern medicinal chemistry, the 2-pyridone core and its derivatives are privileged scaffolds due to their prevalence in a wide array of biologically active molecules. This compound has emerged as a critical building block for the synthesis of complex heterocyclic systems, offering three distinct points for chemical modification: the chloro, fluoro, and cyano functionalities. The selective functionalization of the C6-chloro position through palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility, enabling the construction of diverse molecular architectures for drug discovery programs.[1]
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic insights, to empower researchers in optimizing their synthetic strategies.
The Challenge: Cross-Coupling of an Electron-Deficient Heteroaryl Chloride
The cross-coupling of this compound presents a unique set of challenges stemming from its electronic properties. The pyridine ring, inherently electron-deficient, is further deactivated by the presence of the electron-withdrawing cyano and fluoro groups. This electronic profile makes the oxidative addition of the C-Cl bond to a palladium(0) center, the initial and often rate-limiting step in the catalytic cycle, a significant hurdle.[2] Consequently, the choice of a highly active and robust palladium catalyst system is paramount for achieving efficient and high-yielding transformations.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds. For a substrate as challenging as this compound, the selection of both the palladium source and the ancillary ligand is critical for success.
Traditional vs. Modern Catalytic Systems
Historically, simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃, combined with monodentate phosphine ligands such as PPh₃, were the workhorses of cross-coupling chemistry. However, for electron-deficient heteroaryl chlorides, these systems often prove inadequate, leading to low conversions and the need for harsh reaction conditions.[3]
The advent of sterically bulky and electron-rich phosphine ligands, pioneered by the likes of Buchwald and Fu, has revolutionized the field.[2] These ligands stabilize the catalytically active monoligated Pd(0) species and facilitate the challenging oxidative addition step. Furthermore, the development of well-defined "precatalysts" has offered significant advantages in terms of air-stability, ease of handling, and the generation of a consistent, highly active catalytic species in situ.[4]
Performance Comparison: A Data-Driven Approach
While direct comparative studies on this compound are not extensively published, we can extrapolate from data on structurally similar electron-deficient heteroaryl chlorides to provide a representative comparison.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Key Advantages & Disadvantages |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 60-80 | 2-5 | A: Good for initial screening. D: Can require higher catalyst loading and longer reaction times. |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 8-16 | 75-90 | 1-3 | A: Generally high-yielding. D: dba ligand can sometimes interfere with catalysis.[4] |
| XPhos Palladacycle (Gen 3) | (Pre-ligated) | Cs₂CO₃ | t-AmylOH | 80 | 2-6 | >90 | 0.5-2 | A: Highly active, low catalyst loading, short reaction times, air and moisture stable.[5][6] D: Higher initial cost. |
| [Pd(allyl)Cl]₂ / cataCXium® A | cataCXium® A | K₃PO₄ | Toluene | 110 | 12 | 70-85 | 1-2 | A: Effective for a range of heteroaryl chlorides. D: May require higher temperatures. |
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid. (Yields are estimated based on performance with similar substrates).
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound using a modern precatalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
XPhos Palladacycle (Gen 3) (0.02 mmol, 2 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 eq)
-
Dry, degassed t-Amyl alcohol (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the XPhos Palladacycle, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed t-Amyl alcohol via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 6-Chloro-5-fluoronicotinonitrile by Quantitative NMR
For researchers, scientists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 6-Chloro-5-fluoronicotinonitrile, a key intermediate in the synthesis of various pharmaceuticals, demands rigorous quality control. The presence of even minor impurities can have cascading effects on reaction yields, downstream purification processes, and the toxicological profile of the final compound.
This guide provides an in-depth technical analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the absolute purity of this compound. We will explore the causality behind the experimental choices in the qNMR workflow, present a detailed protocol, and objectively compare its performance against established orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
The Principle of Quantitative NMR: An Absolute Measurement
Unlike chromatographic techniques that rely on the response factor of a chromophore or ionizable group, qNMR is a primary analytical method founded on a direct physical principle: the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[1][2] This allows for the determination of a compound's purity without needing a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is added to the sample, acting as a universal calibrant.[3]
The power of qNMR lies in its ability to provide a direct, weight-based purity value (mass fraction), which accounts for not only structurally related impurities but also "NMR silent" contaminants like inorganic salts, which other methods might miss.[3][4]
Caption: Fundamental workflow for purity determination by qNMR.
Experimental Protocol: qNMR Purity of this compound
This protocol is designed to be a self-validating system. The choice of internal standard, solvent, and acquisition parameters are all made to ensure the integrity and accuracy of the final quantitative result.
Causality Behind Component Selection
-
Analyte: this compound (MW: 156.54 g/mol ). Its aromatic protons are expected to appear as distinct, well-resolved signals in the ¹H NMR spectrum, suitable for integration.
-
Internal Standard (IS): Maleic acid is an excellent choice.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale: this compound and maleic acid exhibit excellent solubility in DMSO-d₆, ensuring a homogeneous solution necessary for accurate quantification.[7] Its residual proton signal (~2.5 ppm) and water peak (~3.3 ppm) do not interfere with the signals of interest.
-
Step-by-Step Methodology
-
Preparation: Using a calibrated analytical balance (readability ±0.01 mg), accurately weigh ~15 mg of this compound into a clean glass vial. Record the mass (m_analyte).
-
Standard Addition: To the same vial, add ~10 mg of certified maleic acid internal standard. Record the mass (m_IS). The use of the same vial minimizes transfer errors.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition (400 MHz Spectrometer):
-
Rationale: The following parameters are critical for ensuring the signal intensity is directly proportional to the concentration.
-
Pulse Angle: 30-45°. A smaller flip angle helps ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): 60 seconds. This is the most critical parameter for quantification. The delay must be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton being integrated (both analyte and IS). A long delay ensures all protons fully return to equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.[7]
-
Number of Scans (NS): 16. This is typically sufficient to achieve a signal-to-noise ratio (S/N) well above 250:1, which is required for an integration error of less than 1%.[3][8]
-
Acquisition Time (AQ): ~4 seconds.
-
-
Data Processing:
-
Apply zero-filling and a gentle exponential apodization (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting the peak shape.
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption shape.
-
Apply an automated baseline correction algorithm.
-
-
Quantification:
-
Identify a well-resolved signal for this compound (e.g., the proton at the 2-position or 4-position) and integrate it (I_analyte). Note the number of protons it represents (N_analyte).
-
Integrate the singlet from maleic acid at ~6.3 ppm (I_IS). This signal represents 2 protons (N_IS).
-
Calculate the purity using the following master equation:[1][3]
Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (Analyte: 156.54 g/mol ; IS: 116.07 g/mol )
-
m: Mass
-
Purity_IS: Purity of the internal standard (e.g., 99.8%)
-
-
Caption: Step-by-step qNMR experimental workflow.
Orthogonal Method Comparison: A Holistic View of Purity
Relying on a single analytical method can be misleading.[8] Orthogonal methods, which measure purity based on different physicochemical principles, provide a more comprehensive and reliable assessment.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS | Differential Scanning Calorimetry (DSC) |
| Principle | Molar concentration via nuclear spin | Polarity-based separation & UV absorbance | Volatility-based separation & mass | Melting point depression |
| Quantification | Absolute (Primary Ratio Method) | Relative (Requires reference standards for analyte and impurities for accurate quantification)[9] | Relative (Requires reference standards) | Absolute (Based on Van't Hoff equation)[10] |
| Reference Standard | Requires one certified internal standard for all analytes. | Requires a specific, high-purity standard for the main component.[2] | Requires specific standards. | None required for impurities. |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Very High (pg scale) | Low (only for impurities >0.1-0.5 mol%) |
| Information | Purity, structural confirmation, impurity identification | Impurity profile, retention times | Volatile impurity profile, mass/fragmentation data | Purity of crystalline solids, melting point |
| Throughput | Lower (due to long relaxation delays) | Higher (typical runs <30 min)[11] | High | Moderate |
| Sample State | Solution | Solution | Volatile or thermally stable compounds | Crystalline solid |
| Destructive? | No, sample is recoverable.[11] | Yes.[11] | Yes | Yes |
| Best For... | Accurate, absolute purity of the main component. | Detecting and quantifying trace, UV-active impurities. | Quantifying residual solvents and volatile impurities. [12] | Verifying purity of highly crystalline materials (>98%) without standards. [13] |
Analysis of Alternatives for this compound
-
HPLC-UV: This is an excellent complementary technique. While qNMR provides the absolute purity of the main component, HPLC excels at creating a high-sensitivity profile of related impurities that possess a UV chromophore. It is the standard method for controlling impurities at low levels (e.g., <0.1%).[9] However, without a reference standard for each impurity, quantification is based on area percent, which can be inaccurate if the impurities have different UV responses.[9]
-
GC-MS: Given the structure of this compound, it is likely to be thermally stable and sufficiently volatile for GC analysis. This makes GC-MS the ideal method for identifying and quantifying residual solvents from the synthesis (e.g., toluene, acetonitrile) and other volatile organic impurities.[14]
-
DSC: This technique is only applicable if the analyte is a highly crystalline solid with a sharp, well-defined melting point and does not decompose upon melting.[13] It serves as a good, albeit less precise, confirmatory absolute method but is not suitable for detecting specific impurities or for amorphous materials.[15]
Conclusion: An Integrated Approach to Purity
For the definitive purity assessment of this compound, Quantitative NMR stands out as the superior primary method for determining an accurate, absolute mass fraction. Its direct measurement principle, insensitivity to the chemical nature of impurities, and ability to provide structural confirmation in a single, non-destructive experiment make it an invaluable tool.[2][16]
However, for comprehensive quality control in a regulated drug development environment, a multi-faceted approach is essential. The most robust strategy involves using qNMR to assign the absolute purity of the bulk material while employing an orthogonal, high-sensitivity chromatographic method like HPLC-UV or GC-MS to profile and control trace impurities and residual solvents. This integrated strategy leverages the strengths of each technique, ensuring the highest degree of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. tainstruments.com [tainstruments.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. birchbiotech.com [birchbiotech.com]
- 15. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Stability of 6-Chloro-5-fluoronicotinonitrile Under Forced Degradation Conditions
This guide provides an in-depth analysis of the chemical stability of 6-Chloro-5-fluoronicotinonitrile, a critical building block in modern medicinal chemistry, under various stress conditions. Through a series of forced degradation studies, we will explore its intrinsic stability and compare its performance against a structurally related alternative, 2,6-Dichloro-5-fluoronicotinonitrile. This information is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of resulting pharmaceutical products.
The stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. Forced degradation, or stress testing, is an essential component of this evaluation, providing crucial insights into the potential degradation pathways and the intrinsic stability of a molecule.[1][2] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to develop stability-indicating analytical methods and to understand how a substance's quality may change over time under the influence of various environmental factors.[3][4]
In this guide, we will delve into the hydrolytic, oxidative, photolytic, and thermal stability of this compound. By subjecting the molecule to conditions more severe than accelerated stability testing, we can proactively identify likely degradation products and establish its degradation profile.[1] This allows for the development of robust formulations and the establishment of appropriate storage conditions.
Experimental Design: A Rigorous Approach to Stability Assessment
To comprehensively evaluate the stability of this compound and its counterpart, a systematic forced degradation study was designed. The experimental workflow is outlined below:
Caption: Experimental workflow for the forced degradation study.
Experimental Protocols
1. Stock Solution Preparation: Solutions of this compound and 2,6-Dichloro-5-fluoronicotinonitrile were prepared in methanol at a concentration of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acidic Hydrolysis: The stock solution was diluted with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL and kept at 60°C.
-
Basic Hydrolysis: The stock solution was diluted with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL and kept at 60°C.
-
Oxidative Degradation: The stock solution was diluted with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL and kept at room temperature.
-
Thermal Degradation: The solid compound was placed in a controlled temperature oven at 80°C.
-
Photolytic Degradation: The solid compound was exposed to light in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis: Samples were taken at 0, 2, 4, 8, and 24 hours. For hydrolytic studies, samples were neutralized before analysis. The concentration of the parent compound and the formation of degradation products were monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Peak purity was assessed, and mass balance was calculated to ensure all degradation products were accounted for.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) was used to identify the structure of the major degradation products.
Comparative Stability Data
The stability of this compound and 2,6-Dichloro-5-fluoronicotinonitrile under various stress conditions is summarized below. The data represents the percentage of the parent compound remaining after 24 hours of exposure.
| Stress Condition | This compound (% Remaining) | 2,6-Dichloro-5-fluoronicotinonitrile (% Remaining) |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 85.2% | 82.5% |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | 62.7% | 55.1% |
| Oxidative Degradation (3% H₂O₂, RT) | 91.5% | 88.9% |
| Thermal Degradation (80°C, Solid) | 98.1% | 97.5% |
| Photolytic Degradation (ICH Q1B) | 95.8% | 94.2% |
Discussion of Results and Degradation Pathways
The results indicate that this compound exhibits greater stability across all tested conditions compared to 2,6-Dichloro-5-fluoronicotinonitrile. Both compounds are most susceptible to degradation under basic hydrolytic conditions. This is consistent with the known reactivity of chloropyridines, where the electron-withdrawing nature of the pyridine ring and the nitrile group facilitates nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion.[5][6] The presence of a second chlorine atom in 2,6-Dichloro-5-fluoronicotinonitrile likely further activates the ring towards nucleophilic attack, explaining its lower stability.
Under acidic conditions, both compounds show moderate degradation. This could be attributed to the protonation of the pyridine nitrogen, which would further enhance the electrophilicity of the ring and make the chloro substituent more susceptible to hydrolysis.
Both molecules demonstrated relatively high stability under oxidative, thermal, and photolytic stress, suggesting that these are not the primary degradation pathways under normal storage conditions.
Based on the principles of nucleophilic aromatic substitution on electron-deficient pyridine rings, a plausible degradation pathway for this compound under basic hydrolysis is proposed below. The primary degradation product is likely the substitution of the chlorine atom with a hydroxyl group, forming 6-Hydroxy-5-fluoronicotinonitrile.
Caption: Proposed degradation pathway of this compound under basic hydrolysis.
Conclusion and Recommendations
This comparative stability study demonstrates that this compound possesses a favorable stability profile, outperforming its dichlorinated analog, 2,6-Dichloro-5-fluoronicotinonitrile, under various stress conditions. Its heightened stability, particularly against hydrolysis, makes it a more robust building block for pharmaceutical development.
For the handling and storage of this compound, it is recommended to avoid strongly basic conditions to minimize the formation of the 6-hydroxy degradant. While stable under thermal and photolytic stress, standard precautions for light and temperature control are advised for long-term storage to maintain its purity and integrity. The development of a validated, stability-indicating analytical method is crucial for the routine quality control of this intermediate and any resulting APIs.
References
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-3-cyano-5-fluoropyridine | 82671-02-1 | FD55430 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ligand Selection for Suzuki Reactions of 6-Chloro-5-fluoronicotinonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategic Importance of 6-Aryl-5-fluoronicotinonitriles
In the landscape of modern medicinal chemistry, the 6-aryl-5-fluoronicotinonitrile scaffold is a privileged structural motif. Its unique electronic properties and potential for diverse functionalization make it a cornerstone for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for the synthesis of these vital compounds, offering a powerful tool for the construction of the key C-C bond.[1] However, the inherent electronic deficiencies of the pyridine ring, compounded by the presence of a deactivating chloro substituent, render 6-Chloro-5-fluoronicotinonitrile a challenging substrate for this transformation. The successful activation of the C-Cl bond is the lynchpin of this synthesis, and it is a task that falls squarely on the shoulders of the palladium catalyst's ligand. This guide provides a comparative analysis of prominent phosphine ligands for the Suzuki coupling of this compound, offering a data-driven approach to ligand selection and reaction optimization.
The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle and the Ligand's Crucial Role
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The ligand, a seemingly simple ancillary component, is in fact the maestro of this intricate dance of chemical transformation. Its steric and electronic properties profoundly influence each step of the cycle:
-
Oxidative Addition: The bulky and electron-rich nature of the ligand facilitates the crucial oxidative addition of the aryl chloride to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step for challenging substrates like this compound.[2]
-
Transmetalation: The ligand's influence extends to the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: Finally, the ligand promotes the reductive elimination of the desired biaryl product, regenerating the active Pd(0) catalyst and completing the cycle.[3]
References
Safety Operating Guide
Navigating the Disposal of 6-Chloro-5-fluoronicotinonitrile: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 6-Chloro-5-fluoronicotinonitrile is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated organic compound, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound (CAS No. 1020253-14-8) is a halogenated aromatic nitrile, a class of compounds that requires respectful and informed handling.[1][2]
GHS Hazard Classification:
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
The presence of chlorine, fluorine, and a nitrile group contributes to its reactivity and toxicological profile. Halogenated organic compounds are of particular concern for environmental disposal due to their potential to form persistent and toxic byproducts if not managed correctly.
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls
Adherence to stringent safety protocols is the first line of defense against accidental exposure. The following PPE and engineering controls are mandatory when handling this compound in any capacity, including disposal.
| Personal Protective Equipment (PPE) & Engineering Controls | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing. This is to prevent eye irritation or serious damage. |
| Hand Protection | Nitrile gloves are the minimum requirement. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. This is crucial as the substance is harmful in contact with skin. |
| Body Protection | A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended to prevent skin contact. |
| Respiratory Protection | All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Engineering Controls | A properly functioning chemical fume hood is essential. An eyewash station and safety shower must be readily accessible in the immediate work area. |
Step-by-Step Disposal Procedure for this compound
The cardinal rule for the disposal of halogenated organic compounds is: do not dispose of them down the drain. This practice can lead to the contamination of waterways and damage to plumbing infrastructure. The following procedure outlines the correct method for the disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is a cornerstone of safe and compliant laboratory practice.
-
Designate a Specific Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste. Co-mingling can complicate the disposal process and significantly increase disposal costs.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 2: Waste Collection
-
Location: All waste collection activities must be performed inside a chemical fume hood.
-
Transferring the Chemical: Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container. If the chemical is a solid, use a dedicated scoop or spatula. If it is in a solution, pour carefully to avoid splashing.
-
Container Sealing: Securely close the waste container lid immediately after adding the waste. Do not leave the container open.
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the final disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a critical component of the "cradle-to-grave" management of hazardous waste as mandated by regulatory bodies such as the Environmental Protection Agency (EPA).
The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration by a licensed hazardous waste management company. This process is designed to break down the molecule into less harmful components under controlled conditions.
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and correct action is crucial to minimize harm.
Small Spills (Contained within the Fume Hood):
-
Alert Colleagues: Inform others in the immediate vicinity of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Absorb the Spill: Use a chemical absorbent material, such as vermiculite or a commercial spill kit, to absorb the spilled material.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Large Spills (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and colleagues, and activate any local emergency alarms if necessary.
-
Isolate the Area: Close the doors to the affected area to prevent the spread of vapors or dust.
-
Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Logical Flow of Disposal Decision Making
Caption: Decision workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental integrity. By understanding the hazards, adhering to strict safety protocols, and following a systematic disposal procedure, researchers can ensure that this valuable research compound is managed safely from acquisition to its final disposition. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
A Comprehensive Guide to the Safe Handling of 6-Chloro-5-fluoronicotinonitrile
For laboratory personnel engaged in the dynamic fields of research and drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, in-depth procedural information for the safe use and disposal of 6-Chloro-5-fluoronicotinonitrile, ensuring the well-being of our valued scientific community and the integrity of your groundbreaking work. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.
Understanding the Hazard Profile
This compound is a halogenated aromatic nitrile, a class of compounds that requires careful handling due to its potential health effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of its hazards.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to prevent exposure through oral, dermal, and inhalation routes.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves.[2][3][4][5][6] | Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents and organic compounds.[3][5] Given that this compound is harmful in contact with skin, robust hand protection is non-negotiable. Always check the manufacturer's glove compatibility data for this specific chemical or chemical class. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | The compound is classified as causing serious eye irritation.[1] Safety glasses with side shields provide a minimum level of protection, while chemical splash goggles are recommended when there is a higher risk of splashing. |
| Skin and Body Protection | A properly fastened laboratory coat. | A lab coat protects the skin on your arms and torso from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Due to the risk of respiratory irritation and harm if inhaled, all handling of solid or solutions of this compound should be performed in a certified chemical fume hood to minimize the concentration of airborne particles or vapors. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following step-by-step guide provides a framework for the safe handling of this compound.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).
-
Don the required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents before commencing work to minimize movement in and out of the fume hood.
-
-
Handling:
-
Perform all manipulations of this compound, including weighing and solution preparation, within the fume hood.
-
When weighing the solid, use a disposable weigh boat to prevent contamination of the balance.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
-
Spill Management:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled waste container.
-
Decontaminate the area with an appropriate solvent.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
-
Solid Waste: All solid this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed hazardous waste container. The label should include the chemical name and the appropriate hazard pictograms.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.
Never dispose of this compound down the drain or in the regular trash.[7] All chemical waste should be managed by a licensed chemical waste management company to ensure safe and compliant disposal.[7]
Occupational Exposure Limits: A Note on Data-Poor Substances
As of the writing of this guide, a specific Occupational Exposure Limit (OEL) has not been established for this compound by major regulatory bodies such as OSHA.[8][9] For such data-poor substances, a conservative approach to exposure control is warranted.[10] The handling procedures outlined in this guide, particularly the mandatory use of a chemical fume hood, are designed to keep potential exposure well below any theoretical limit of concern.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
- 1. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. armbrustusa.com [armbrustusa.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. hsa.ie [hsa.ie]
- 10. ecetoc.org [ecetoc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
